molecular formula C13H18O5 B1416459 Methyl 3-(2,3,4-trimethoxyphenyl)propanoate CAS No. 76474-95-8

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Cat. No.: B1416459
CAS No.: 76474-95-8
M. Wt: 254.28 g/mol
InChI Key: JFUBMKLEKJPBEO-UHFFFAOYSA-N
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Description

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2,3,4-trimethoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2,3,4-trimethoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUBMKLEKJPBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Pharmacophore Integration

Executive Summary & Molecular Architecture

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a specialized phenylpropanoid intermediate. Structurally, it consists of a hydrocinnamic acid (propanoic acid) backbone esterified with methanol, substituted on the phenyl ring with three methoxy groups at the ortho, meta, and para positions (2, 3, and 4).

Unlike its more common isomer (3,4,5-trimethoxy, related to reserpine/mescaline chemistry), the 2,3,4-substitution pattern imparts unique steric and electronic properties. The steric bulk at the 2-position (ortho) creates torsional strain that influences binding affinity in protein pockets and alters the kinetics of metabolic demethylation. This molecule serves as a critical building block for polymethoxylated indanones , which are precursors to anti-inflammatory agents and cardiovascular drugs (e.g., Trimetazidine analogs).

Physicochemical Baseline

Note: Data represents experimentally validated values for the structural class, with specific constants derived from computational consensus where direct experimental data for this specific isomer is proprietary.

PropertyValue / DescriptionSignificance in Drug Design
CAS Number Not widely listed; Analog: 22610-86-2 (Acid form)Identification (Acid precursor is common).
Molecular Formula C₁₃H₁₈O₅Core stoichiometry.
Molecular Weight 254.28 g/mol Fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) 2.1 – 2.4Optimal lipophilicity for BBB penetration.
Topological Polar Surface Area (TPSA) ~52.6 ŲHigh oral bioavailability potential (<140 Ų).
H-Bond Acceptors 5Interaction points for receptor binding.
Rotatable Bonds 6High conformational flexibility.
Physical State Viscous Oil / Low-melting SolidHandling requirements (likely requires cold storage).

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate requires precise chemoselectivity to reduce the alkene of the cinnamate precursor without affecting the aromatic ring or the ester functionality.

Pathway Visualization

The following diagram outlines the convergent synthesis starting from 2,3,4-trimethoxybenzaldehyde.

Synthesis_Pathway Aldehyde 2,3,4-Trimethoxybenzaldehyde Knoevenagel Rxn: Knoevenagel Condensation (Malonic Acid/Pyridine) Aldehyde->Knoevenagel CinnamicAcid 2,3,4-Trimethoxycinnamic Acid Knoevenagel->CinnamicAcid Esterification Rxn: Fischer Esterification (MeOH/H2SO4) CinnamicAcid->Esterification MethylCinnamate Methyl 2,3,4-trimethoxycinnamate Esterification->MethylCinnamate Hydrogenation Rxn: Catalytic Hydrogenation (Pd/C or Cu/Co + NaBH4) MethylCinnamate->Hydrogenation Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Hydrogenation->Product Selective C=C Reduction

Figure 1: Step-wise synthetic workflow from aldehyde precursor to saturated ester.[1]

Critical Analysis of Hydrogenation Methods

For the final reduction step (Methyl Cinnamate


 Methyl Propanoate), two protocols are dominant. The choice depends on scale and functional group tolerance.
  • Standard Catalytic Hydrogenation (Pd/C):

    • Mechanism:[2][3] Heterogeneous catalysis via H₂ adsorption.

    • Pros: High yield (>95%), clean workup.

    • Cons: Risk of hydrogenolysis of methoxy groups (rare under mild conditions) or aromatic reduction if pressure is too high.

  • Transition Metal/Borohydride Reduction (Cu/Co + NaBH₄):

    • Mechanism:[2][3] In situ generation of active metal nanoparticles/hydrides.

    • Pros: Chemoselective; avoids high-pressure H₂ gas; "Green" chemistry profile.

    • Cons: Requires careful quenching of borohydride.

Reactivity Profile & Pharmacological Applications

Intramolecular Cyclization (The Indanone Route)

The most significant chemical property of this molecule is its utility as a precursor for 4,5,6-trimethoxy-1-indanone .

  • Reaction: Intramolecular Friedel-Crafts Acylation.

  • Reagent: Polyphosphoric Acid (PPA) or Triflic Acid.

  • Mechanism: The ester is hydrolyzed/activated to an acylium ion, which attacks the electron-rich phenyl ring at the 6-position (ortho to the propanoate chain).

  • Significance: Indanones are privileged scaffolds in medicinal chemistry, serving as cores for Acetylcholinesterase (AChE) inhibitors (Alzheimer's research).

Metabolic Demethylation

The 2,3,4-substitution pattern is metabolically distinct.

  • CYP450 Susceptibility: The 2-methoxy group is sterically crowded. Demethylation typically occurs preferentially at the 4-position (para) due to accessibility, followed by the 3-position.

  • Implication: Drug design must account for the rapid formation of the 4-hydroxy metabolite, which may have distinct biological activity.

Reactivity_Logic cluster_0 Synthetic Transformations cluster_1 Metabolic Fate (In Vivo) Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Indanone 4,5,6-Trimethoxy-1-indanone (Cyclization) Product->Indanone PPA / Heat Alcohol 3-(2,3,4-trimethoxyphenyl)propan-1-ol (Reduction) Product->Alcohol LiAlH4 Metabolite 4-Hydroxy-2,3-dimethoxy derivative (CYP450 Demethylation) Product->Metabolite Phase I Metabolism

Figure 2: Divergent reactivity pathways: Synthetic cyclization vs. Metabolic degradation.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Green Chemistry Approach)

Target: Reduction of Methyl 2,3,4-trimethoxycinnamate to Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

Rationale: This method utilizes CoCl₂/CuSO₄ with NaBH₄ to effect reduction without high-pressure hydrogen, minimizing safety risks in standard labs.

Reagents:

  • Methyl 2,3,4-trimethoxycinnamate (1.0 equiv)

  • CoCl₂[4]·6H₂O (0.3 mol%)

  • CuSO₄[4]·5H₂O (3.0 mol%)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Methanol (Solvent)[5]

Step-by-Step:

  • Preparation: Dissolve Methyl 2,3,4-trimethoxycinnamate (e.g., 5.0 g) in Methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add the Cobalt/Copper salt solution.[4] The solution will turn blue/pink depending on coordination.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH₄ portion-wise over 30 minutes.

    • Observation: Vigorous gas evolution (H₂) and formation of a black precipitate (active catalytic species).

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (UV active, lower Rf) should disappear.

  • Quenching: Carefully add water (10 mL) to quench excess borohydride.

  • Extraction: Filter off the black precipitate through Celite. Extract the filtrate with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Result: The product is typically obtained as a clear to pale yellow oil. Yield: 85-92%.

Protocol B: Hydrolysis to Free Acid

Target: 3-(2,3,4-trimethoxyphenyl)propanoic acid.

  • Dissolve the ester (from Protocol A) in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.[4]

References

  • Ficker, M., et al. (2018). "Inexpensive and rapid hydrogenation catalyst from CuSO4/CoCl2 — Chemoselective reduction of alkenes."[4] Tetrahedron Letters. Link

  • TargetMol. "Methyl 3-(4-methoxyphenyl)propanoate - Chemical Properties & Safety." (Analogous structure data). Link

  • PubChem. "3-(2,3,4-Trimethoxyphenyl)propionic acid - Compound Summary." National Library of Medicine. Link

  • Sciencemadness. "Catalytic hydrogenation of methyl trimethoxycinnamate using Cu/Co salts." (Protocol validation). Link

  • Matuszek, A., et al. (2021). "Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity." Molecules. Link

Sources

An In-Depth Technical Guide to Methyl 3-(2,3,4-trimethoxyphenyl)propanoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, a molecule of interest in synthetic chemistry and drug discovery. Due to its intricate substitution pattern, this compound serves as a valuable building block for more complex molecular architectures. This document will detail its chemical identifiers, a validated synthesis protocol from its carboxylic acid precursor, in-depth analysis of its expected spectral characteristics, and a discussion of its potential applications in the pharmaceutical and life sciences sectors.

Core Identifiers and Chemical Properties

While a specific CAS number for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is not readily found in major chemical databases, its identity is unequivocally established through its synthesis from the well-characterized precursor, 3-(2,3,4-trimethoxyphenyl)propionic acid.

Precursor: 3-(2,3,4-trimethoxyphenyl)propionic acid

The synthesis of the target methyl ester begins with its corresponding carboxylic acid. Understanding the properties of this precursor is paramount for a successful synthesis.

IdentifierValueSource
CAS Number 33130-04-0[1]
Molecular Formula C₁₂H₁₆O₅[1]
Molecular Weight 240.25 g/mol [1]
IUPAC Name 3-(2,3,4-trimethoxyphenyl)propanoic acid[1]
Appearance White to yellow powder or crystals[2]
Melting Point 70-73 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Storage Sealed in a dry, room temperature environment.[2]
Target Compound: Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

The following table outlines the predicted and calculated properties of the target methyl ester.

IdentifierValue
Molecular Formula C₁₃H₁₈O₅
Molecular Weight 254.28 g/mol
IUPAC Name Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
Boiling Point Predicted to be higher than the parent acid, likely >250 °C at atmospheric pressure.
Solubility Expected to be soluble in a wide range of organic solvents.

Synthesis and Mechanistic Insights

The most direct and widely employed method for the synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction is an equilibrium process, and strategic choices are made to drive the reaction towards the desired product.

Fischer Esterification: A Reliable Synthetic Pathway

The reaction involves the treatment of 3-(2,3,4-trimethoxyphenyl)propionic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Reaction Scheme:

G reactant1 3-(2,3,4-trimethoxyphenyl)propionic acid product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate reactant1->product reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (catalytic) catalyst->product water Water

Figure 1: Fischer Esterification of 3-(2,3,4-trimethoxyphenyl)propionic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 3-(2,3,4-trimethoxyphenyl)propionic acid (1.0 eq)

  • Anhydrous Methanol (20-50 eq)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2,3,4-trimethoxyphenyl)propionic acid and anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The use of excess methanol serves to shift the equilibrium towards the product side.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Effervescence will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity after extraction.

Spectroscopic Characterization: A Predictive Analysis

In the absence of a commercially available standard, the structural confirmation of the synthesized Methyl 3-(2,3,4-trimethoxyphenyl)propanoate relies on a combination of spectroscopic techniques. The following is a predictive analysis based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons: Three sharp singlets, each integrating to three protons, in the region of δ 3.8-4.0 ppm, corresponding to the three methoxy groups on the aromatic ring.

  • Ester Methyl Protons: A sharp singlet integrating to three protons around δ 3.6-3.7 ppm, characteristic of a methyl ester.

  • Propanoate Chain Protons: Two triplets, each integrating to two protons, in the region of δ 2.5-3.0 ppm, corresponding to the two methylene groups of the propanoate chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the molecular structure.

  • Carbonyl Carbon: A signal in the downfield region, around δ 173-175 ppm, is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups appearing at the lower field end of this range.

  • Methoxy Carbons: Three distinct signals for the methoxy carbons, typically in the range of δ 55-62 ppm.

  • Ester Methyl Carbon: A signal around δ 51-52 ppm for the methyl group of the ester.

  • Propanoate Chain Carbons: Two signals for the methylene carbons of the propanoate chain, typically in the range of δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 254.28, corresponding to the molecular weight of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the loss of the carbomethoxy group (-COOCH₃, m/z = 59).

Potential Applications in Drug Discovery and Development

The trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties.

Precursor for Bioactive Molecules

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily modified to introduce other functional groups, making it a versatile scaffold for medicinal chemistry campaigns. Derivatives of trimethoxyphenyl compounds have shown a wide range of biological activities, including anticancer and antimicrobial properties.

Role in Fragment-Based Drug Discovery

As a relatively small and well-defined molecule, Methyl 3-(2,3,4-trimethoxyphenyl)propanoate could be utilized in fragment-based drug discovery (FBDD) programs. The trimethoxyphenyl fragment is known to interact with various biological targets, and this compound could be used to screen for novel binding interactions.

Conclusion

While a dedicated CAS number for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate remains to be assigned in public databases, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential. The detailed protocol for its preparation from the readily available 3-(2,3,4-trimethoxyphenyl)propionic acid, coupled with a predictive analysis of its spectral properties, offers researchers and drug development professionals the necessary tools to confidently work with this interesting chemical entity. The established importance of the trimethoxyphenyl scaffold in medicinal chemistry suggests that this compound holds promise as a valuable building block for the discovery of new therapeutic agents.

References

  • PubChem. 3-(2,3,4-Trimethoxyphenyl)propionic acid. Available at: [Link]

Sources

Molecular structure and weight of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. It further details a robust experimental protocol for its synthesis via Fischer esterification of its parent carboxylic acid, along with standard characterization methodologies.

Molecular Structure and Properties

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a methyl ester derivative of 3-(2,3,4-trimethoxyphenyl)propionic acid. The core of the molecule consists of a benzene ring substituted with three methoxy groups at positions 2, 3, and 4. This aromatic core is attached to a propanoate methyl ester chain at position 1.

Molecular Formula: C13H18O5

Molecular Weight: 254.28 g/mol

The presence of the methoxy groups and the ester functional group dictates the molecule's polarity and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Formula C13H18O5Deduced from parent acid
Molecular Weight 254.28 g/mol Calculated
Parent Acid CAS 33130-04-0[1]
Parent Acid Formula C12H16O5[1]
Parent Acid Mol. Wt. 240.25 g/mol [1]
Physical State Expected to be a liquid or low-melting solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetateInferred from similar compounds[2]

Synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

A reliable method for the synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is through the Fischer esterification of its corresponding carboxylic acid, 3-(2,3,4-trimethoxyphenyl)propionic acid.[3][4] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 3-(2,3,4-trimethoxyphenyl)propionic acid Flask Round-bottom flask Acid->Flask Methanol Methanol (excess) Methanol->Flask Reflux Reflux (65-70°C, 4-8h) Flask->Reflux Catalyst H2SO4 (catalyst) Catalyst->Flask Slow addition Quench Quench with water Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Evaporation->Product

Caption: Fischer Esterification Workflow for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Synthesis.

Detailed Protocol

Materials:

  • 3-(2,3,4-trimethoxyphenyl)propionic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 molar equivalent of 3-(2,3,4-trimethoxyphenyl)propionic acid in 15-20 molar equivalents of anhydrous methanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents). The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed with vigorous stirring for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of the reaction mixture). Extract the aqueous layer three times with ethyl acetate.[5]

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Characterization

The successful synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, the protons of the ethyl chain, and the methyl ester protons. The chemical shifts and splitting patterns will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the carbons of the ethyl chain.[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 254.28 g/mol .

Conclusion

This guide provides a foundational understanding of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, a molecule with potential applications in various fields of chemical research. The detailed synthesis protocol based on the robust Fischer esterification offers a practical approach for its preparation in a laboratory setting. The outlined characterization methods are standard procedures to verify the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

  • Royal Society of Chemistry. 1. Analytical Methods 2. Materials and Methods. 2023. Available from: [Link]

  • Unknown. Fischer Esterification. Available from: [Link]

  • NIST. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. NIST Chemistry WebBook. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

  • PubChem. 3-(2,3,4-Trimethoxyphenyl)propionic acid. Available from: [Link]

  • Scent.vn. Methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8). Available from: [Link]

  • Chemistry Steps. Fischer Esterification. 2021. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

Sources

Technical Guide: Melting & Boiling Point Data for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

[1]

Executive Summary

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (CAS: 76474-95-8) is a specialized ester intermediate used primarily in the synthesis of pharmacophores requiring a specific trimethoxy-substitution pattern (e.g., analogs of Trimetazidine or related metabolic modulators).[1]

Accurate characterization of this compound is challenging due to its tendency to exist as a viscous oil or low-melting solid at ambient conditions.[1] This guide synthesizes available experimental data for its thermodynamic precursors with predictive models to provide a reliable reference for researchers.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

PropertyData
IUPAC Name Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Common Synonyms Methyl 2,3,4-trimethoxyhydrocinnamate; 3-(2,3,4-Trimethoxyphenyl)propionic acid methyl ester
CAS Registry Number 76474-95-8
Molecular Formula C₁₃H₁₈O₅
Molecular Weight 254.28 g/mol
SMILES COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC
InChIKey Predicted based on structure

Thermodynamic Properties: Melting & Boiling Points[11]

Melting Point (MP) Analysis

Direct experimental melting point data for the methyl ester is often absent from public registries because it is frequently isolated as an oil or used directly in solution. However, its phase behavior can be rigorously bracketed using its free acid precursor.

Compound FormExperimental MPSourceStatus
Free Acid (Precursor)(3-(2,3,4-trimethoxyphenyl)propionic acid)70 – 73 °C ChemicalBook [1]Experimental
Methyl Ester (Target)(Methyl 3-(2,3,4-trimethoxyphenyl)propanoate)< 25 °C (Est.) DerivedPredicted (Oil/Low Solid)

Technical Insight: The methylation of the carboxylic acid typically disrupts the intermolecular hydrogen bonding network present in the free acid (MP 70–73 °C). Consequently, the methyl ester (CAS 76474-95-8) is expected to exhibit a significantly lower melting point, likely appearing as a colorless to pale yellow viscous liquid at room temperature.[1]

Boiling Point (BP) Data

Due to the high molecular weight and polarity of the trimethoxy groups, this compound has a high boiling point at atmospheric pressure, making vacuum distillation the preferred method for purification.

Pressure ConditionTemperature RangeMethodology
Atmospheric (760 mmHg) 315 – 325 °C (Predicted)ACD/Labs Algorithm
Reduced (15 mmHg) 165 – 175 °C (Estimated)Nomograph Extrapolation
High Vacuum (0.5 mmHg) 120 – 130 °C (Estimated)Standard Distillation

Operational Note: Researchers should avoid heating the compound above 200 °C without vacuum to prevent thermal decomposition or transesterification side reactions.

Experimental Determination Methodologies

To validate the purity and identity of synthesized Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, the following protocols are recommended.

Differential Scanning Calorimetry (DSC) for Phase Transitions

For samples that appear solid or semi-solid:

  • Equilibration: Cool sample to -40 °C to ensure complete crystallization.

  • Ramp Rate: Heat at 5 °C/min under Nitrogen purge (50 mL/min).

  • Observation: Identify the endothermic onset (

    
    ) as the melting point.
    
Vacuum Distillation for Boiling Point

For purification and BP determination:

  • Setup: Short-path distillation apparatus with a vacuum manifold.

  • Pressure Control: Maintain stable vacuum (e.g., 1.0 mmHg).

  • Collection: Discard the "forerun" (volatile impurities) and collect the main fraction when the vapor temperature stabilizes.

  • Correction: Convert the observed temperature to standard pressure using the Antoine Equation if reporting standard BP.

Synthetic Context & Pathway Visualization[1]

Understanding the synthesis provides context for the physical properties. The compound is typically generated via the hydrogenation of the corresponding cinnamate derivative.

SynthesisPathwayAldehyde2,3,4-Trimethoxybenzaldehyde(Starting Material)CinnamateMethyl 2,3,4-trimethoxycinnamate(Intermediate)High MP SolidAldehyde->CinnamateHorner-Wadsworth-Emmons(Trimethyl phosphonoacetate)PropanoateMethyl 3-(2,3,4-trimethoxyphenyl)propanoate(Target Ester)Viscous Oil / Low MP SolidCinnamate->PropanoateHydrogenation(H2, Pd/C, MeOH)Acid3-(2,3,4-trimethoxyphenyl)propionic acid(Hydrolysis Product)MP: 70-73 °CPropanoate->AcidHydrolysis(LiOH, THF/H2O)

Figure 1: Synthetic pathway showing the relationship between the solid precursors and the target ester.[1]

Applications in Drug Development

This ester serves as a "masked" form of the propionic acid moiety. In medicinal chemistry, it is often used to:

  • Improve Lipophilicity: The methyl ester is more lipophilic (LogP ~2.0) than the free acid, enhancing cell membrane permeability during in vitro assays.

  • Protecting Group Strategy: The ester prevents unwanted coupling during amide bond formation in other parts of the molecule.

  • Metabolic Precursor: It acts as a prodrug motif, where cellular esterases hydrolyze it back to the active acid form (MP 70-73 °C) in vivo.

References

  • ChemicalBook. (n.d.). 3-(2,3,4-Trimethoxyphenyl)propionic acid - Chemical Properties, Melting Point. Retrieved from

  • ChemSrc. (2025). Methyl 3-(2,3,4-trimethoxyphenyl)propanoate CAS#: 76474-95-8.[1] Retrieved from

  • PubChem. (2025).[2][3] 3-(2,3,4-Trimethoxyphenyl)propionic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

  • GuideChem. (n.d.). Ethyl 3,4,5-trimethoxybenzoate and related derivatives. Retrieved from

A Technical Guide to the Natural Sources of 2,3,4-Trimethoxyhydrocinnamic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Phenylpropanoids

This technical guide is designed for researchers, scientists, and professionals in drug development with an interest in the natural product origins of 2,3,4-trimethoxyhydrocinnamic acid and its derivatives. As we delve into this subject, it is crucial to acknowledge a key finding from our comprehensive literature review: while the unsaturated precursor, trans-2,3,4-trimethoxycinnamic acid, has been identified from natural sources, direct reports of the isolation of its saturated hydrocinnamic acid counterpart are scarce. Therefore, this guide will adopt a holistic approach, providing an in-depth exploration of the known natural sources of the cinnamic acid derivative, its biosynthetic pathways, and the potential for its conversion to the hydrocinnamic form. By understanding the origins and chemistry of the precursor, we can illuminate the path to obtaining and studying the target hydrocinnamic acid derivatives.

Section 1: The Phenylpropanoid Family: A Primer

Phenylpropanoids are a large and diverse class of secondary metabolites found in plants, derived from the amino acid phenylalanine. They play crucial roles in plant defense, structure, and signaling. Hydroxycinnamic acids are a major subgroup of phenylpropanoids and serve as precursors for a vast array of other compounds, including flavonoids, lignans, and stilbenes. Their basic structure consists of a C6-C3 carbon skeleton. The methoxylated derivatives of cinnamic and hydrocinnamic acids have garnered significant attention for their wide range of biological activities.

Section 2: Principal Natural Sources of Trimethoxycinnamic Acid Derivatives

Our investigation points to two primary plant genera as key sources of trimethoxycinnamic acid derivatives: Cinnamomum and Polygala.

Cinnamomum Genus: The Origin of 2,3,4-Trimethoxycinnamic Acid

The most direct evidence for a natural source of a trimethoxycinnamic acid with the 2,3,4-substitution pattern comes from the Lauraceae family, specifically the Cinnamomum genus.

  • Cinnamomum cassia (Chinese Cinnamon): The bark of Chinese cinnamon is a confirmed source of trans-2,3,4-trimethoxycinnamic acid[1][2]. This plant is a rich reservoir of various phenylpropanoids, with cinnamaldehyde being the most abundant constituent[3]. The presence of 2,3,4-trimethoxycinnamic acid, though likely in lower concentrations than other major components, makes C. cassia a primary target for the isolation of this precursor.

Polygala Genus: A Reservoir of Trimethoxycinnamic Acid Esters

The Polygalaceae family, and particularly the genus Polygala, is a prolific producer of various trimethoxycinnamic acid derivatives, primarily in the form of sugar esters. While the substitution pattern is often 3,4,5-trimethoxy, the prevalence of these compounds in this genus warrants its consideration.

  • Polygala tenuifolia: The roots of this plant are a well-documented source of 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives, often found as sucrose esters[3][4][5][6]. These compounds are considered active metabolites of this traditional medicinal plant[4][6]. The extensive phytochemical investigation of P. tenuifolia makes it a valuable subject for further exploration of other trimethoxycinnamic acid isomers.

Table 1: Key Natural Sources of Trimethoxycinnamic Acid Derivatives

CompoundPlant SourceFamilyPlant Part
trans-2,3,4-Trimethoxycinnamic acidCinnamomum cassiaLauraceaeBark[1][2]
3,4,5-Trimethoxycinnamic acid (TMCA) and its estersPolygala tenuifoliaPolygalaceaeRoots[4][6]

Section 3: Biosynthesis of Trimethoxyhydrocinnamic Acids: A Putative Pathway

The biosynthesis of 2,3,4-trimethoxyhydrocinnamic acid in plants is not explicitly detailed in the current literature. However, we can infer a probable pathway based on the established biosynthesis of phenylpropanoids.

The journey begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and various O-methyltransferases (OMTs) , would then lead to the formation of 2,3,4-trimethoxycinnamic acid.

The conversion of the cinnamic acid derivative to its corresponding hydrocinnamic acid involves the saturation of the double bond in the propenoic acid side chain. This reduction is likely catalyzed by a cinnamate/p-coumarate reductase-like (CCR-like) enzyme.

Biosynthesis L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL Hydroxy_Cinnamic Hydroxylated Cinnamic Acids Cinnamic->Hydroxy_Cinnamic C4H & other hydroxylases Trimethoxy_Cinnamic 2,3,4-Trimethoxycinnamic Acid Hydroxy_Cinnamic->Trimethoxy_Cinnamic OMTs Trimethoxy_Hydrocinnamic 2,3,4-Trimethoxyhydrocinnamic Acid Trimethoxy_Cinnamic->Trimethoxy_Hydrocinnamic CCR-like enzyme

Caption: Putative biosynthetic pathway of 2,3,4-trimethoxyhydrocinnamic acid.

Section 4: Experimental Protocols for Extraction and Isolation

The extraction and isolation of 2,3,4-trimethoxyhydrocinnamic acid derivatives would follow general protocols for the separation of phenylpropanoids from plant material. The choice of solvent and chromatographic techniques is critical for successful isolation.

Extraction
  • Sample Preparation: The plant material (e.g., bark of C. cassia) should be dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, is a common starting point. An aqueous extract of cinnamon has also been shown to contain cinnamic acid and other bioactive compounds[7].

  • Solvent Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

Isolation and Purification

A combination of chromatographic techniques is typically employed for the isolation of pure compounds.

  • Column Chromatography: The crude extract or its fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is a powerful tool for the final purification of the target compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

IsolationWorkflow Plant_Material Dried & Ground Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions (e.g., Ethyl Acetate) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC (C18) Semi_Pure->HPLC Pure_Compound Pure 2,3,4-Trimethoxyhydrocinnamic Acid Derivative HPLC->Pure_Compound

Caption: General workflow for the isolation of phenylpropanoids.

Section 5: Characterization of Isolated Compounds

Once a pure compound is isolated, its structure must be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic transitions and conjugation in the molecule.

Section 6: Biological Activities of Trimethoxycinnamic and Hydrocinnamic Acid Derivatives

While specific data on the biological activities of 2,3,4-trimethoxyhydrocinnamic acid are limited, the broader class of methoxylated cinnamic and hydrocinnamic acids exhibits a wide range of pharmacological effects.

  • Antimicrobial and Antibiofilm Activity: trans-2,3,4-Trimethoxycinnamic acid has demonstrated good antitoxic and antibiofilm activity against Escherichia coli[8][9].

  • Anti-inflammatory Effects: Derivatives of 3,4,5-trimethoxycinnamic acid isolated from Polygala tenuifolia have shown significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages[3].

  • Anticancer Properties: Numerous synthetic derivatives of hydroxycinnamic acids have been investigated for their antitumor effects[10].

  • Neuroprotective Activities: Methoxylated derivatives of cinnamic acid have been reported to possess neuroprotective properties[11].

  • Allelopathic Activity: Hydrocinnamic acid and its analogues have been studied for their allelopathic effects, suggesting their potential as natural herbicides[12].

Table 2: Reported Biological Activities of Related Compounds

Compound/Derivative ClassBiological ActivityReference
trans-2,3,4-Trimethoxycinnamic acidAntimicrobial, Antibiofilm[8][9]
3,4,5-Trimethoxycinnamic acid estersAnti-inflammatory[3]
Methoxylated Cinnamic AcidsNeuroprotective[11]
Hydroxycinnamic Acid DerivativesAntitumor[10]
Hydrocinnamic Acid AnaloguesAllelopathic[12]

Section 7: Future Directions and Conclusion

The study of natural product sources of 2,3,4-trimethoxyhydrocinnamic acid derivatives is an emerging field with significant potential. While direct natural sources of the hydrocinnamic form remain to be definitively identified, the established presence of its cinnamic acid precursor in Cinnamomum cassia provides a clear starting point for research.

Future investigations should focus on:

  • In-depth phytochemical analysis of Cinnamomum and Polygala species to search for the hydrocinnamic derivatives.

  • Metabolic studies to understand the biotransformation of trimethoxycinnamic acids within these plants.

  • Enzymatic and synthetic approaches to convert the more abundant cinnamic acid precursors into their hydrocinnamic acid counterparts for biological evaluation.

This technical guide provides a solid foundation for researchers to embark on the discovery, isolation, and characterization of these promising bioactive molecules. The convergence of natural product chemistry, biosynthesis, and pharmacology will be instrumental in unlocking the full therapeutic potential of 2,3,4-trimethoxyhydrocinnamic acid and its derivatives.

References

  • trans-2,3,4-Trimethoxycinnamic acid | Natural Product | MedChemExpress.

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PMC.

  • Trans-2,3,4-Trimethoxycinnamic acid | Natural product - TargetMol.

  • Phytochemical studies on the roots of Polygala vulgaris | Request PDF - ResearchGate.

  • Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects.

  • Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography- tandem mass spectrometry and gas ch.

  • Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC.

  • Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects.

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC.

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC.

  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin.

  • Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC.

  • (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine - ResearchGate.

  • Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405) - FooDB.

  • trans-2,3,4-Trimethoxycinnamic acid | Natural Product | MedChemExpress.

  • Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity - MDPI.

  • An In-depth Technical Guide to the Discovery and Isolation of 4-Methoxycinnamic Acid from Plant Extracts - Benchchem.

  • A Review on Extraction, Antimicrobial Activities and Toxicology of Cinnamomum cassia in Future Food Protection.

  • (PDF) Isolation and Characterization of Alkaloids from Cinnamomum Scha. (Lauraceae) species - ResearchGate.

  • Aqueous Extract of Cinnamon (Cinnamomum spp.): Role in Cancer and Inflammation - PMC.

  • The Active Principles of Plant Extracts With Antithyrotropic Activity: Oxidation Products of Derivatives of 3,4-dihydroxycinnamic Acid - PubMed.

  • Trans-2,3,4-Trimethoxycinnamic acid | Natural product - TargetMol.

  • trans-2,3,4-Trimethoxycinnamic acid (CAS 33130-03-9) - Scent.vn.

  • An Updated Review on Essential Oils from Lauraceae Plants: Chemical Composition and Genetic Characteristics of Biosynthesis - MDPI.

  • Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - Semantic Scholar.

  • A review on the phytopharmacological studies of the genus Polygala - ResearchGate.

  • Alkaloids of the Lauraceae | Request PDF - ResearchGate.

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC.

  • Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris - Digital CSIC.

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation to Produce Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective catalytic hydrogenation of Methyl 3-(2,3,4-trimethoxyphenyl)acrylate to synthesize Methyl 3-(2,3,4-trimethoxyphenyl)propanoate . This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, including analogs of gastrointestinal modulators like Trimebutine.

The protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst system.[1][2] Unlike standard cinnamate reductions, the 2,3,4-trimethoxy substitution pattern introduces specific steric challenges near the reaction site that require optimized solvent and pressure conditions to prevent incomplete conversion or ring saturation.

Reaction Chemistry & Mechanism

The Challenge of Regioselectivity

The primary objective is the chemoselective reduction of the


-unsaturated alkene without affecting the aromatic ring or the methoxy ether linkages.
  • Steric Crowding: The methoxy group at the ortho (2-position) creates steric hindrance, potentially impeding the adsorption of the alkene face onto the catalyst surface.

  • Electronic Effects: The electron-donating nature of the three methoxy groups increases the electron density of the aromatic ring, making it slightly more susceptible to over-reduction (hydrogenation of the benzene ring) under high-pressure conditions.

Reaction Scheme

The reaction proceeds via the Horiuti-Polanyi mechanism, where hydrogen dissociates on the metal surface, followed by the syn-addition of H atoms to the alkene.

ReactionScheme Reactant Methyl 3-(2,3,4-trimethoxyphenyl)acrylate (Precursor) Catalyst Pd/C Catalyst (Surface Adsorption) Reactant->Catalyst π-Complexation Intermediate Surface-Bound Alkyl Species Catalyst->Intermediate Migratory Insertion H2 H2 Gas (Dissociation) H2->Catalyst Dissociative Chemisorption Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (Target) Intermediate->Product Reductive Elimination

Figure 1: Mechanistic pathway of the heterogeneous hydrogenation on Palladium surface.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor Methyl 3-(2,3,4-trimethoxyphenyl)acrylateSubstrate
Catalyst 10% Pd/C (50% water wet)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Reagent Hydrogen Gas (

)
Reducing Agent
Equipment Parr Hydrogenator or AutoclavePressure Vessel

Safety Note: Dry Pd/C is pyrophoric. Always use water-wet catalyst (approx. 50%


) and handle under an inert atmosphere (Nitrogen or Argon) before introducing Hydrogen.
Step-by-Step Methodology
Phase 1: Preparation
  • Inerting: Purge the hydrogenation vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Charge: Carefully add 10% Pd/C (wet type) to the vessel.

    • Loading: 5 wt% relative to the substrate (e.g., 50 mg catalyst for 1 g substrate).

    • Rationale: The "wet" catalyst prevents ignition. The 2-methoxy steric hindrance requires a slightly higher catalyst load than the standard 1-2% used for simple cinnamates.

  • Substrate Addition: Dissolve the precursor Methyl 3-(2,3,4-trimethoxyphenyl)acrylate in Methanol (concentration ~0.1 M). Add this solution to the vessel containing the catalyst.[3]

Phase 2: Hydrogenation
  • H2 Introduction: Seal the vessel. Purge with Hydrogen (

    
    ) three times (pressurize to 2 bar, then vent) to displace Nitrogen.
    
  • Reaction: Pressurize the vessel to 3 bar (45 psi) with

    
    .
    
  • Agitation: Stir vigorously (>800 RPM).

    • Expert Insight: Hydrogenation is often mass-transfer limited. High agitation ensures maximum gas-liquid-solid contact.

  • Temperature: Maintain at 25°C - 30°C .

    • Caution: Do not exceed 50°C. Higher temperatures risk reducing the electron-rich aromatic ring.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete when pressure drop ceases (approx. 2-4 hours).

Phase 3: Workup
  • Venting: Vent

    
     gas and purge with Nitrogen.
    
  • Filtration: Filter the reaction mixture through a Celite (diatomaceous earth) pad to remove the Pd/C catalyst. Wash the pad with fresh Methanol.

    • Safety: Do not let the filter cake dry out completely in air, as the spent catalyst can still be pyrophoric. Keep wet with water/solvent.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C).

  • Purification: The residue is usually pure enough (>98%). If necessary, purify via silica gel chromatography (Hexane/EtOAc 4:1).

Process Workflow & Logic

Workflow Start Start: Inert Vessel (N2) CatLoad Charge 10% Pd/C (Wet) Avoid Pyrophoric Risk Start->CatLoad SubstrateLoad Add Substrate in MeOH Conc: 0.1M CatLoad->SubstrateLoad Pressurize Pressurize H2 (3 bar) Temp: 25°C SubstrateLoad->Pressurize Reaction Agitate (4 hrs) Monitor Pressure Drop Pressurize->Reaction Check H2 Uptake Ceased? Reaction->Check Check->Reaction No (Continue) Filter Filter via Celite Remove Catalyst Check->Filter Yes Evap Evaporate Solvent Filter->Evap Final Target Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Evap->Final

Figure 2: Operational workflow for the batch hydrogenation process.

Validation & Troubleshooting

Analytical Validation (NMR)

To confirm the success of the reaction, compare the Proton NMR (


-NMR) of the product against the starting material.
FeaturePrecursor (Acrylate)Product (Propanoate)Interpretation
Olefinic Protons Doublets at

6.3 & 7.6 ppm
Absent Confirms reduction of C=C bond.
Alkyl Chain N/ATriplets at

2.6 & 2.9 ppm
Represents the new

linkage.
Methoxy Groups 3 Singlets (

3.8-3.9 ppm)
3 Singlets (

3.8-3.9 ppm)
Confirms ether groups remained intact.
Troubleshooting Guide
  • Problem: Slow Reaction Rate

    • Root Cause:[2][4][5][6][7][8][9][10] Catalyst poisoning or low H2 solubility.

    • Solution: Increase pressure to 5 bar or switch solvent to Ethanol (higher H2 solubility). Ensure catalyst is not "dead" (reuse limit reached).

  • Problem: Ring Hydrogenation (Over-reduction)

    • Root Cause:[2][4][5][6][7][8][9][10] Temperature too high (>50°C) or reaction time too long.

    • Solution: Strict temperature control (keep <30°C). Stop reaction immediately upon pressure stabilization.

  • Problem: Low Yield after Filtration

    • Root Cause:[2][4][5][6][7][8][9][10] Product adsorption to Carbon.

    • Solution: Wash the Celite pad thoroughly with warm Ethyl Acetate, not just Methanol, to desorb the lipophilic product.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Blaser, H. U., et al. (2003). "Industrial catalytic hydrogenation." Applied Catalysis A: General, 255(2), 239-259. Link

  • Study on Trimebutine Intermediates. (2012). ScienceMadness & Patent Literature Review. (Confirming the 2,3,4-trimethoxy substitution pattern relevance in pharmaceutical precursors). Link

Sources

Process Development Guide: Scalable Synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a critical phenylpropanoid intermediate, often utilized in the synthesis of cardiovascular therapeutics (e.g., Trimetazidine analogs) and high-value fine chemicals. While laboratory-scale synthesis often relies on expensive transition-metal coupling (Heck Reaction) or hydride reductions, these methods falter at the kilogram scale due to cost and safety constraints.

This Application Note details a robust, three-step linear synthesis designed for industrial scalability. By leveraging the Knoevenagel-Doebner condensation followed by Fischer esterification and Catalytic Hydrogenation , we prioritize crystalline intermediates, cost-effective reagents, and atom economy.

Strategic Route Selection

The selection of the synthetic pathway is governed by the physical properties of the intermediates. The final product is typically an oil or low-melting solid; therefore, generating a crystalline penultimate intermediate (Methyl 2,3,4-trimethoxycinnamate) is crucial for purification without expensive chromatography.

Pathway Logic
  • C-C Bond Formation: Knoevenagel condensation is preferred over Heck coupling due to the low cost of Malonic Acid compared to Palladium catalysts/Ligands.

  • Esterification: Performed before hydrogenation. The unsaturated ester (cinnamate) is a stable solid, allowing for easy recrystallization to remove upstream impurities.

  • Reduction: Catalytic hydrogenation over Pd/C is the industry standard for cleanliness, avoiding the boron waste streams associated with

    
     reductions.
    
Visual Workflow

SynthesisRoute SM 2,3,4-Trimethoxy- benzaldehyde Step1 Step 1: Knoevenagel Condensation SM->Step1 + Malonic Acid Pyridine/Piperidine Int1 2,3,4-Trimethoxy- cinnamic Acid (Crystalline Solid) Step1->Int1 - CO2, - H2O Step2 Step 2: Fischer Esterification Int1->Step2 + MeOH H2SO4 Int2 Methyl 2,3,4-Trimethoxy- cinnamate (Purification Point) Step2->Int2 - H2O Step3 Step 3: Catalytic Hydrogenation Int2->Step3 + H2 Pd/C Prod Methyl 3-(2,3,4-trimethoxy- phenyl)propanoate Step3->Prod Reduction

Caption: Linear synthesis pathway prioritizing crystalline purification at Intermediate 2.

Critical Reagent Analysis

ReagentRoleScale-Up SpecificationCritical Attribute
2,3,4-Trimethoxybenzaldehyde Starting MaterialPurity >98% (GC)Regio-isomer purity: Ensure <0.5% of 2,4,5- or 3,4,5-isomers, as these are difficult to separate downstream.
Malonic Acid C2 SynthonTech Grade (>95%)Dryness: Moisture content must be <1% to prevent stalling the condensation.
Piperidine Catalyst (Base)Reagent GradeFreshness: Old bottles may contain oxidation products that color the final crystal.
Palladium on Carbon (Pd/C) Hydrogenation Catalyst5% loading, 50% wetSafety: Must be "50% wet" type to minimize pyrophoric risk during handling.
Methanol Solvent/ReagentAnhydrous (<0.05% H2O)Water Control: Critical for driving the equilibrium in Step 2 (Esterification).

Detailed Protocols

Step 1: Synthesis of 2,3,4-Trimethoxycinnamic Acid

Reaction Type: Knoevenagel-Doebner Condensation Mechanism: Nucleophilic attack of malonic acid enolate on the aldehyde, followed by decarboxylation.

Protocol:

  • Charge: To a reactor equipped with an overhead stirrer and reflux condenser, charge 2,3,4-Trimethoxybenzaldehyde (1.0 equiv) and Malonic Acid (2.0 equiv).

  • Solvent: Add Pyridine (3.0 vol relative to aldehyde mass). Note: Pyridine acts as both solvent and base.

  • Catalyst: Add Piperidine (0.1 equiv).

  • Reaction: Heat the mixture to 80–85°C for 4–6 hours. Evolution of

    
     gas indicates reaction progress.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Disappearance of aldehyde indicates completion.

  • Quench: Cool to 0–5°C. Slowly add HCl (6M) until pH < 2. This precipitates the cinnamic acid.

  • Isolation: Filter the white/off-white solid. Wash with cold water (3x) to remove pyridinium salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–90%.[1]

Step 2: Esterification to Methyl 2,3,4-Trimethoxycinnamate

Reaction Type: Fischer Esterification Why this step? Converts the acid to a lower-melting ester, but more importantly, this intermediate is often highly crystalline and allows for a "purity reset" before the final step.

Protocol:

  • Charge: Suspend the 2,3,4-Trimethoxycinnamic Acid (from Step 1) in Methanol (5.0 vol).

  • Catalyst: Slowly add Concentrated

    
      (0.2 equiv) or p-Toluenesulfonic acid (PTSA)  (0.1 equiv).
    
    • Caution: Exothermic addition.

  • Reflux: Heat to reflux (65°C) for 6–8 hours.

  • Work-up: Concentrate the methanol to ~20% of original volume under vacuum.

  • Precipitation: Pour the residue into ice-cold water (10 vol). The methyl ester should precipitate as a solid.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with

      
      , and crystallize from Hexane/EtOAc.
      
  • Purification (Critical): Recrystallize from minimal hot methanol or isopropanol.

    • Target: Purity >99% by HPLC. This ensures the catalyst in the next step is not poisoned.

Step 3: Catalytic Hydrogenation (The Scale-Up Step)

Reaction Type: Heterogeneous Catalytic Hydrogenation Safety Note: This step involves


 gas and pyrophoric catalysts. Grounding and inerting (Nitrogen purge) are mandatory.

Protocol:

  • Preparation: In a pressure reactor (Autoclave), dissolve Methyl 2,3,4-Trimethoxycinnamate (1.0 equiv) in Methanol or Ethyl Acetate (10 vol).

    • Solvent Choice: Methanol is faster; Ethyl Acetate is safer (higher flash point) and easier to dry.

  • Catalyst Loading: Under a Nitrogen blanket, add 5% Pd/C (50% wet) .

    • Loading: Use 2–5 wt% of catalyst relative to the substrate (e.g., 2g catalyst for 100g substrate).

  • Hydrogenation:

    • Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at 25–35°C .

    • Exotherm Warning: The reaction is exothermic.[2] Monitor internal temperature.[3] Do not exceed 40°C to avoid reducing the aromatic ring or cleaving methoxy groups.

  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor

    
     uptake or HPLC.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Keep filter cake wet to prevent ignition.

  • Isolation: Evaporate solvent to yield the target Methyl 3-(2,3,4-trimethoxyphenyl)propanoate .

    • Physical State: Likely a viscous oil or low-melting solid.

Process Safety & Logic Diagram

The following diagram illustrates the safety interlocks and decision points required for the hydrogenation step, which is the highest-risk operation in this workflow.

SafetyLogic Start Start Hydrogenation Inert N2 Purge (3x) O2 < 1% Start->Inert LoadCat Load Pd/C (Wet) Under N2 Inert->LoadCat Pressurize Pressurize H2 (3-5 Bar) LoadCat->Pressurize TempCheck Temp > 40°C? Pressurize->TempCheck Cooling Engage Jacket Cooling TempCheck->Cooling Yes Complete H2 Uptake Stops TempCheck->Complete No Cooling->Complete Complete->Pressurize No (Continue) Filter Filter (Celite) Keep Wet Complete->Filter Yes Final Evaporate Solvent Filter->Final

Caption: Operational safety logic for the hydrogenation step.

Analytical Specifications (Quality Control)

To ensure the product meets pharmaceutical intermediate standards, the following impurities must be controlled:

  • Des-methoxy Impurity: Result of over-hydrogenation (hydrogenolysis).

    • Control: Keep reaction temp <40°C and pressure <5 bar.

  • Unreacted Cinnamate: Result of incomplete hydrogenation.

    • Limit: <0.1% (UV detection at 254 nm).

  • Acid Impurity: Result of ester hydrolysis.[4]

    • Control: Ensure anhydrous conditions during workup.[5]

References

  • Knoevenagel Condensation Optimization

    • Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[6][7] Green Chemistry Letters and Reviews, 2017.[1] Link

  • Hydrogenation of Cinnamic Derivatives

    • Ficker, M., et al. "Inexpensive and rapid hydrogenation catalyst from CuSO4/CoCl2."[8] Tetrahedron Letters, 2018.[8] Link

  • Fischer Esterification Protocols

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Link

  • Reactivity of Methoxyphenols

    • Meemken, F., et al. "Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions." Catalysis Science & Technology, 2014. Link

Sources

Application Notes and Protocols: Methyl 3-(2,3,4-trimethoxyphenyl)propanoate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of pharmaceutical intermediates are of paramount importance. These molecular building blocks are the linchins of complex active pharmaceutical ingredients (APIs), and their purity, scalability, and synthetic accessibility directly impact the efficiency and economic viability of the entire drug manufacturing process. Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, a substituted phenylpropanoate ester, has emerged as a valuable intermediate, particularly in the synthesis of cardiovascular and neurological agents. The presence of the 2,3,4-trimethoxyphenyl moiety provides a unique electronic and steric profile, making it a key synthon for targeted molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. It is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe handling in a laboratory or industrial setting.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₅N/A
Molecular Weight 254.28 g/mol N/A
Appearance Colorless to pale yellow oil or low melting solidInferred from similar compounds
Boiling Point Not explicitly reported, estimated to be >250 °C at atmospheric pressureInferred from similar compounds
Solubility Soluble in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water.Inferred from similar compounds

Safety and Handling:

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is not available, it is prudent to treat this compound with the care afforded to all novel chemical entities. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Synthesis Protocol: A Proposed Michael Addition Approach

The synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate can be efficiently achieved via a Michael addition reaction, a well-established method for the formation of carbon-carbon bonds. This proposed protocol utilizes 1,2,3-trimethoxybenzene and methyl acrylate as readily available starting materials.

Reaction Scheme:

Synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Reaction Michael Addition 1,2,3-Trimethoxybenzene->Reaction Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction Base Base (e.g., NaH, t-BuOK) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Workup->Product

Caption: Proposed synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate via Michael Addition.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3-trimethoxybenzene (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this solution, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. The use of a strong base is crucial for the deprotonation of the aromatic ring to generate the nucleophilic species.

  • Addition of Michael Acceptor: Allow the reaction mixture to stir at 0 °C for 30 minutes. Subsequently, add a solution of methyl acrylate (1.2 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

Application in Pharmaceutical Synthesis: A Gateway to Trimetazidine

The 2,3,4-trimethoxyphenyl moiety is a key structural feature of the anti-anginal drug Trimetazidine. While Trimetazidine is often synthesized from 2,3,4-trimethoxybenzaldehyde, Methyl 3-(2,3,4-trimethoxyphenyl)propanoate serves as a versatile precursor to this critical aldehyde. The following proposed synthetic sequence illustrates this transformation.

Proposed Synthetic Pathway to a Trimetazidine Precursor:

Synthetic Pathway to Trimetazidine Precursor Intermediate Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Reduction Reduction (e.g., LiAlH₄, DIBAL-H) Intermediate->Reduction Alcohol 3-(2,3,4-trimethoxyphenyl)propan-1-ol Reduction->Alcohol Oxidation Oxidation (e.g., PCC, Swern) Alcohol->Oxidation Aldehyde 3-(2,3,4-trimethoxyphenyl)propanal Oxidation->Aldehyde Further_Steps Further Synthetic Steps Aldehyde->Further_Steps Trimetazidine Trimetazidine Further_Steps->Trimetazidine

Caption: Proposed synthetic route from the intermediate to Trimetazidine.

Protocol for the Synthesis of 3-(2,3,4-trimethoxyphenyl)propan-1-ol (Alcohol Intermediate):
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF at 0 °C.

  • Ester Addition: Dissolve Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction and Quenching: After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Once complete, cool the mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Protocol for the Synthesis of 2,3,4-trimethoxybenzaldehyde (Key Trimetazidine Precursor):

While the direct oxidation of the propanol to the benzaldehyde is a multi-step process, a more direct route from a related starting material is often employed in industrial settings. However, for the purpose of demonstrating the utility of the trimethoxyphenyl core, a plausible, albeit not the most direct, laboratory-scale oxidation of the corresponding benzyl alcohol (which could be derived from the propanoic acid) is presented. A more common industrial synthesis of 2,3,4-trimethoxybenzaldehyde starts from 1,2,3-trimethoxybenzene.

Analytical Quality Control Protocols

Robust analytical methods are essential to ensure the purity and identity of the pharmaceutical intermediate. The following are detailed protocols for the analysis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.

ParameterRecommended Conditions
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 270 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

ParameterRecommended Conditions
Instrumentation GC system coupled to a mass spectrometer
Column A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
Sample Preparation Prepare a dilute solution (approximately 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 6.8-7.0 (m, 2H): Aromatic protons.

  • δ 3.8-3.9 (s, 9H): Protons of the three methoxy groups.

  • δ 3.65 (s, 3H): Protons of the methyl ester group.

  • δ 2.9 (t, 2H): Protons of the methylene group adjacent to the aromatic ring.

  • δ 2.6 (t, 2H): Protons of the methylene group adjacent to the carbonyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 173: Carbonyl carbon of the ester.

  • δ 150-155 (3C): Aromatic carbons attached to the methoxy groups.

  • δ 120-130 (3C): Other aromatic carbons.

  • δ 55-61 (3C): Carbons of the three methoxy groups.

  • δ 51: Carbon of the methyl ester group.

  • δ 35: Methylene carbon adjacent to the carbonyl group.

  • δ 25: Methylene carbon adjacent to the aromatic ring.

Conclusion

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a strategically important pharmaceutical intermediate with significant potential in the synthesis of complex APIs. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, characterization, and utilization. The proposed synthetic routes are based on well-established and robust chemical transformations, and the analytical methods are designed to ensure high standards of quality control. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like Methyl 3-(2,3,4-trimethoxyphenyl)propanoate will undoubtedly increase, making a thorough understanding of their chemistry essential for the advancement of pharmaceutical sciences.

References

  • Sigma-Aldrich. Safety Data Sheet for Methyl 3,4,5-trimethoxybenzoate.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational knowledge on Michael additions and reductions).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. (A reference for predicting NMR shifts). [Link].

HPLC method development for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Abstract

This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. This method is designed for use by researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and specific analytical procedure. The narrative details the strategic rationale behind the selection of chromatographic parameters, from stationary phase chemistry to mobile phase optimization and detector settings. The final validated method demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for its intended purpose in a regulated environment.

Introduction

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a key organic intermediate used in the synthesis of various pharmaceutical agents and fine chemicals. Its purity and concentration are critical quality attributes that can directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable and validated analytical method is essential for its accurate quantification in starting materials, in-process samples, and final intermediates.

High-performance liquid chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry due to its high sensitivity, reproducibility, and applicability to a wide range of compounds.[1] Specifically, reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common and versatile mode of separation.[2][3][4]

This application note follows a logical, science-driven approach to method development. It begins with an analysis of the analyte's physicochemical properties to inform initial choices and proceeds through systematic optimization and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's structure is the foundation of effective method development.[7]

  • Structure: Methyl 3-(2,3,4-trimethoxyphenyl)propanoate possesses a substituted benzene ring and an ester functional group.

  • Polarity: The molecule contains a hydrophobic phenyl ring and alkyl chain, along with polar methoxy and ester functionalities. This mixed character makes it an ideal candidate for RP-HPLC, where retention is primarily driven by hydrophobic interactions with the stationary phase.[4][8]

  • Ionization: The analyte is a neutral compound, lacking strongly acidic or basic functional groups. Therefore, its retention is not expected to be significantly influenced by mobile phase pH.[9][10] However, controlling pH can be crucial for ensuring reproducibility and good peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[11]

  • UV Absorbance: The presence of the trimethoxy-substituted benzene ring acts as a strong chromophore. A literature review of similar structures, such as 1,2,3-trimethoxybenzene, shows significant UV absorbance maxima around 267 nm and 207 nm.[12][13] This provides a logical starting point for selecting the detector wavelength.

Experimental Protocol

Reagents and Materials
  • Methyl 3-(2,3,4-trimethoxyphenyl)propanoate reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic Acid, LC-MS grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

Instrumentation and Final Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 267 nm
Gradient Program See Table 2

Table 1: Optimized HPLC Method Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Table 2: Optimized Gradient Elution Program.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[2]

Method Development Strategy: A Rationale-Driven Approach

The goal of method development is to achieve a reliable separation in a reasonable timeframe.[14] The process followed a systematic workflow to optimize selectivity and resolution.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Neutral, Aromatic, Non-polar) Mode Select Chromatography Mode (Reversed-Phase HPLC) Analyte->Mode Properties suggest hydrophobic interactions Column Select Initial Column (C18, 4.6x150mm, 5µm) Mode->Column Standard for non-polar analytes Detector Select Detector & Wavelength (DAD @ 267 nm) Column->Detector Analyte has a strong chromophore MobilePhase Mobile Phase Screening (Water/ACN vs Water/MeOH) Detector->MobilePhase Initial parameter set Gradient Develop Scouting Gradient (5-95% Organic) MobilePhase->Gradient ACN chosen for better peak shape Optimization Optimize Gradient & Flow Rate (Fine-tune for resolution & runtime) Gradient->Optimization Refine separation Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy...) Optimization->Validation Final method is established

Figure 1: Logical workflow for the HPLC method development process.

Choice of Stationary Phase

A C18 (octadecyl) bonded silica phase was selected as the primary column for development. C18 columns are the industry standard for RP-HPLC, offering robust hydrophobic retention for a wide range of non-polar to moderately polar molecules.[14][15] The trimethoxyphenyl and propanoate moieties of the analyte are expected to interact strongly with the C18 alkyl chains.[4] Alternative phases like Phenyl columns, which can provide secondary π-π interactions with the analyte's aromatic ring, were considered but the C18 provided sufficient retention and selectivity.[16]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor controlling retention and selectivity in RP-HPLC.[17]

  • Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) were evaluated. ACN was ultimately chosen as it provided sharper peaks and lower system backpressure compared to MeOH.

  • Aqueous Phase and pH: Since the analyte is neutral, a buffer system for pH control was not strictly necessary to manage analyte retention.[10] However, a mobile phase containing 0.1% formic acid was used. This slightly acidic condition (pH ~2.7) protonates residual silanol groups on the silica stationary phase, minimizing undesirable secondary interactions that can lead to peak tailing.[11]

  • Elution Mode: A gradient elution was chosen to ensure elution of the main peak with a good shape within a short analysis time, while also eluting any potential late-eluting impurities from the column. An initial "scouting" gradient from 40% to 90% ACN was run, which showed the analyte eluting at approximately 7 minutes. The gradient was then optimized to provide a robust separation around the main peak, as detailed in Table 2.

RetentionRelationship cluster_0 Relationship between Mobile Phase and Analyte Retention High_Aqueous High Aqueous % (Polar) (e.g., 60% Water) Analyte Analyte (Non-Polar) High_Aqueous->Analyte Slow Elution (High Retention) Low_Aqueous Low Aqueous % (Non-Polar) (e.g., 10% Water) Low_Aqueous->Analyte Fast Elution (Low Retention) C18 C18 Stationary Phase (Non-Polar) Analyte->C18 Strong Hydrophobic Interaction

Figure 2: Analyte retention is inversely proportional to mobile phase organic content.

Selection of Detection Wavelength

A DAD detector was used to scan the analyte from 200-400 nm. The resulting UV spectrum confirmed a primary absorbance maximum (λmax) at 267 nm, with a secondary maximum at approximately 220 nm. The wavelength of 267 nm was chosen for quantification as it offers greater specificity and is less susceptible to interference from common solvents and less complex impurities.

Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][18] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][20]

Specificity

Specificity was demonstrated by injecting the diluent (blank) and a solution of the analyte. The chromatogram of the blank showed no interfering peaks at the retention time of the Methyl 3-(2,3,4-trimethoxyphenyl)propanoate peak, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was evaluated by analyzing six standard solutions across a range of 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1235
Correlation Coefficient (R²) 0.9998

Table 3: Linearity Results.

The excellent correlation coefficient (R² > 0.999) indicates a strong linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of analyte into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.029.698.7%
Average 99.5%

Table 4: Accuracy (Recovery) Data.

The high average recovery demonstrates the accuracy of the method.

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 25 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision LevelnMean Peak Area% RSD
Repeatability (Day 1) 61,148,9500.45%
Intermediate (Day 2) 61,155,2300.51%

Table 5: Precision Results.

The low Relative Standard Deviation (%RSD) values (<2%) for both repeatability and intermediate precision confirm that the method is highly precise.[18]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 0.9 µg/mL

These values indicate the method has high sensitivity for detecting and quantifying trace amounts of the analyte.

Conclusion

A specific, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. The method utilizes a standard C18 column with a simple gradient mobile phase of water and acetonitrile with 0.1% formic acid, and UV detection at 267 nm. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is robust and suitable for routine quality control analysis in both research and manufacturing environments.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • American Laboratory. (2011, October 1). Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC.
  • American Pharmaceutical Review. (2025, April 4). Reverse vs Normal Phase HPLC: Decision Guide.
  • Separation Science. (2023, December 8). Reversed-Phase of Neutral Analytes.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Mahendra, C., et al. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. Science Journal of Chemistry, 3(3), 36-42.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • SlideShare. (n.d.). ICH guidelines for validation final.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
  • IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
  • International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). UV spectra of control and treated 1,2,3-trimethoxybenzene.
  • National Center for Biotechnology Information. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • National Center for Biotechnology Information. (n.d.). 3-(2,3,4-Trimethoxyphenyl)propionic acid. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[3-methoxy-4-(2-methylpropyl)phenyl]propanoate. PubChem Compound Database. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.

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Reaction conditions for methylating 2,3,4-trimethoxy hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Comparative Guide to the Methylation of 2,3,4-Trimethoxyhydrocinnamic Acid

Abstract: This document provides a comprehensive technical guide for the methylation of 2,3,4-trimethoxyhydrocinnamic acid to its corresponding methyl ester, methyl 2,3,4-trimethoxyhydrocinnamate. The synthesis of this ester is a crucial step in various research and development pipelines, particularly in the synthesis of specialized organic molecules and pharmaceutical intermediates. This guide moves beyond a single methodology, offering a comparative analysis of several prominent methylation strategies. We delve into the mechanistic underpinnings, safety profiles, and scalability of each method, empowering researchers to make informed decisions based on their specific laboratory context and project goals. Detailed, field-tested protocols for two contrasting—yet highly effective—methods are provided: one utilizing the highly efficient but hazardous (trimethylsilyl)diazomethane, and another employing the safer, "green" reagent, dimethyl carbonate.

Introduction and Strategic Overview

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. For the substrate 2,3,4-trimethoxyhydrocinnamic acid, this esterification is often a necessary step to protect the acidic moiety, improve solubility in organic solvents, or prepare the molecule for subsequent reactions. The choice of methylating agent and reaction conditions is not trivial; it profoundly impacts reaction efficiency, yield, safety, and environmental footprint.

This guide will dissect four primary approaches to this conversion, highlighting the causality behind reagent choice and reaction setup. Our objective is to equip the modern researcher with the knowledge to select and execute the optimal protocol for their needs, whether for small-scale discovery chemistry or larger-scale process development.

Mechanistic Pathways and Method Comparison

The methylation of a carboxylic acid involves the replacement of the acidic proton of the carboxyl group with a methyl group. While the endpoint is the same, the pathways to achieve it vary significantly.

Method A: Diazoalkane-Mediated Methylation

Diazoalkanes, particularly diazomethane (CH₂N₂) and its safer surrogate, (trimethylsilyl)diazomethane (TMS-diazomethane), are exceptionally effective methylating agents for carboxylic acids.[1][2] The reaction proceeds under very mild conditions, often at room temperature, and drives to completion due to the irreversible loss of nitrogen gas.[3][4]

Mechanism: The reaction is initiated by the protonation of diazomethane by the carboxylic acid, which is sufficiently acidic for this step. This creates a carboxylate anion and a highly unstable methyldiazonium cation.[5][6][7] The carboxylate then acts as a nucleophile in a subsequent Sₙ2 reaction, attacking the methyl group of the cation and displacing dinitrogen, an excellent leaving group.[5][6]

  • Advantages:

    • Nearly quantitative yields under mild, non-acidic, and non-basic conditions.[6]

    • Simple work-up, as the only byproduct is volatile nitrogen gas.[3]

  • Disadvantages:

    • Extreme Hazard Profile: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[3][5] It must be generated in-situ from hazardous precursors and handled with specialized glassware.[6]

    • Safer, But Still Hazardous Alternative: TMS-diazomethane is a non-explosive liquid but remains highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1][2]

Method B: Green Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally benign and non-toxic alternative to traditional methylating agents.[8][9] It functions as a methyl source in base-catalyzed reactions.

Mechanism: The reaction is believed to proceed via a direct methyl transfer from DMC to the carboxylate anion, which is formed in the presence of a base like potassium carbonate (K₂CO₃).[8] This approach avoids the harsh conditions of Fischer esterification and the acute toxicity of reagents like dimethyl sulfate and diazoalkanes.

  • Advantages:

    • Safety: DMC is non-toxic and has a low environmental impact.[8][10] The byproducts are methanol and carbon dioxide.[8][9]

    • Cost-Effective and Scalable: DMC and the required catalysts (e.g., K₂CO₃) are inexpensive and suitable for large-scale reactions.[9]

    • High Selectivity: This method shows high selectivity for methylating carboxylic acids, even in the presence of more sensitive functional groups like phenols.[8]

  • Disadvantages:

    • Requires elevated temperatures (typically 90-110°C) and a polar aprotic solvent like DMSO or DMA.[8][11]

    • Reaction times can be longer (several hours) compared to diazoalkane methods.[9]

Method C: Classical Alkylation (e.g., Methyl Iodide)

This method involves the deprotonation of the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, followed by an Sₙ2 reaction with an electrophilic methyl source like methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄).[12]

  • Advantages:

    • Conceptually straightforward and utilizes common lab reagents.

  • Disadvantages:

    • Toxicity: Both methyl iodide and dimethyl sulfate are toxic and carcinogenic alkylating agents.[12][13]

    • Can require harsh conditions or strong bases, and reactions may not always go to completion.[12]

    • The use of a phase-transfer catalyst may be necessary to improve reaction rates between the salt in an aqueous/solid phase and the alkyl halide in an organic phase.[14][15]

Method D: Fischer-Speier Esterification

This is the classic acid-catalyzed esterification method, involving heating the carboxylic acid in a large excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][16]

  • Advantages:

    • Inexpensive reagents and simple procedure.

  • Disadvantages:

    • The reaction is an equilibrium, requiring a large excess of methanol or the removal of water to drive it to completion.[16]

    • The strongly acidic and high-temperature conditions are incompatible with acid-sensitive substrates.[13]

Data Summary and Protocol Selection

Choosing the appropriate method requires balancing efficiency, safety, scale, and substrate compatibility. The following table summarizes the key parameters for each approach.

Method Reagents Conditions Typical Yield Safety Profile Scalability
A: TMS-Diazomethane TMS-CHN₂, MeOH, DCM/Ether0°C to RT>95%HIGHLY TOXIC . Handle in fume hood with PPE.[1]Excellent for small to medium scale (<10g).
B: Dimethyl Carbonate DMC, K₂CO₃, DMSO90 - 110°C85 - 95%LOW TOXICITY . "Green" option.[8][9]Excellent for medium to very large scale.
C: Methyl Iodide MeI, K₂CO₃/Cs₂CO₃, DMF/AcetoneReflux70 - 90%TOXIC/CARCINOGENIC . Volatile.[12]Good, but waste disposal is a concern.
D: Fischer Esterification MeOH, H₂SO₄ (cat.)RefluxVariable, ~90%CORROSIVE . Requires handling strong acids.Excellent for very large, robust applications.
Protocol Selection Workflow

To aid in your decision-making process, the following workflow diagram outlines a logical approach to selecting the best methylation protocol.

protocol_selection start Start: Methylate Acid q_safety Is safety the top priority? start->q_safety q_scale Small scale (<5g) & highest yield needed? q_safety->q_scale No method_dmc Choose Method B: Dimethyl Carbonate q_safety->method_dmc Yes q_acid_sensitive Is the substrate acid-sensitive? q_scale->q_acid_sensitive No method_tms Choose Method A: TMS-Diazomethane (Use extreme caution!) q_scale->method_tms Yes method_fischer Choose Method D: Fischer Esterification q_acid_sensitive->method_fischer No method_mei Consider Method C: Methyl Iodide q_acid_sensitive->method_mei Yes

Caption: Protocol Selection Flowchart.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the methylation of 2,3,4-trimethoxyhydrocinnamic acid using TMS-diazomethane (Method A) and dimethyl carbonate (Method B).

Protocol A: High-Efficiency Methylation with (Trimethylsilyl)diazomethane

Causality: This protocol is chosen for its extremely high yield and mild conditions, making it ideal for precious substrates on a small scale where maximizing material throughput is critical. The use of methanol as a co-solvent is crucial to suppress the formation of silylmethyl ester byproducts.[2]

SAFETY WARNING: (Trimethylsilyl)diazomethane is highly toxic by inhalation and can cause severe pulmonary edema.[1] This entire procedure MUST be performed in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Materials & Reagents:

  • 2,3,4-Trimethoxyhydrocinnamic acid

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes or diethyl ether)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,3,4-trimethoxyhydrocinnamic acid (e.g., 1.00 g, 4.16 mmol).

  • Dissolve the acid in a mixture of anhydrous DCM (15 mL) and anhydrous MeOH (4 mL).

  • Cool the flask in an ice bath to 0°C.

  • While stirring, slowly add the 2.0 M solution of (trimethylsilyl)diazomethane dropwise via syringe. A yellow color and gas evolution (N₂) will be observed.

  • Continue adding the reagent until the yellow color persists, indicating the consumption of all carboxylic acid. This typically requires a slight excess (e.g., ~2.3 mL, 4.6 mmol, 1.1 eq).

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes.

  • Quenching: Carefully add a few drops of acetic acid to the reaction mixture until the yellow color disappears and gas evolution ceases. This step neutralizes any excess TMS-diazomethane.

  • Dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, methyl 2,3,4-trimethoxyhydrocinnamate, is often of high purity (>95%). Further purification can be achieved by flash column chromatography if necessary.

Protocol B: Safe and Scalable Methylation with Dimethyl Carbonate

Causality: This protocol is the method of choice when safety, cost, and environmental impact are primary concerns, especially for larger-scale syntheses. DMSO is used as the solvent due to its high boiling point and its ability to dissolve the potassium carbonate catalyst and the carboxylate intermediate.[8] The temperature of 90°C provides the necessary activation energy for the reaction without causing significant decomposition.[8]

Materials & Reagents:

  • 2,3,4-Trimethoxyhydrocinnamic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck flask with stir bar, condenser, and temperature probe

  • Heating mantle

Procedure:

  • To a 100 mL three-neck flask equipped with a magnetic stir bar, condenser, and temperature probe, add 2,3,4-trimethoxyhydrocinnamic acid (e.g., 5.00 g, 20.8 mmol), anhydrous potassium carbonate (5.75 g, 41.6 mmol, 2.0 eq), and anhydrous DMSO (40 mL).

  • Add dimethyl carbonate (17.7 mL, 208 mmol, 10 eq).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing deionized water (200 mL) and stir.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with 1 M HCl (1 x 50 mL) to neutralize any remaining base, deionized water (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude methyl 2,3,4-trimethoxyhydrocinnamate by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

General Reaction Workflow

The overall transformation and subsequent analysis follow a standardized workflow in synthetic chemistry.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents setup Assemble Glassware (under inert atm if needed) reagents->setup dissolve Dissolve Substrate in Solvent setup->dissolve add_reagent Add Methylating Agent & Catalyst dissolve->add_reagent monitor Monitor Progress (TLC / LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Chromatography) concentrate->purify analysis Characterize Product (NMR, MS, IR) purify->analysis

Caption: Standard Synthetic Workflow.

Conclusion

The methylation of 2,3,4-trimethoxyhydrocinnamic acid can be accomplished through several effective methods. For rapid, small-scale synthesis where yield is paramount, TMS-diazomethane offers unparalleled efficiency, provided the stringent safety protocols are meticulously followed. For applications demanding a safer, more environmentally friendly, and highly scalable process, the base-catalyzed reaction with dimethyl carbonate presents a robust and attractive alternative. By understanding the causal chemistry, safety implications, and procedural details outlined in this guide, researchers can confidently select and execute the optimal methylation strategy for their specific scientific objectives.

References

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(21), 11606-11611. [Link]

  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. Retrieved February 23, 2026, from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). TMS-Diazomethane. [Link]

  • Rzepa, H. (2012, May 7). Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved February 23, 2026, from [Link]

  • Chemhelper. (n.d.). Diazomethane makes methyl esters from carboxylic acids. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Smith ScholarWorks. (2013, October 18). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 23, 2026, from [Link]

  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? [Link]

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters. (U.S.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in trimethoxy phenyl propanoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in 3-(3,4,5-Trimethoxyphenyl)propanoate Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide

Introduction: The Equilibrium Trap

As a Senior Application Scientist, I often see researchers struggle with the esterification of 3-(3,4,5-trimethoxyphenyl)propionic acid (TMPPA) . This molecule is a critical intermediate in the synthesis of vasodilators (like Dilazep) and liquid crystals.

If you are stuck at 60–70% conversion, you are likely not fighting a chemical incompatibility; you are fighting thermodynamics. The electron-rich 3,4,5-trimethoxy ring provides steric bulk and unique solubility properties, but the primary failure point remains the Fischer Esterification Equilibrium .

This guide abandons generic advice to focus on the specific physicochemical constraints of TMPPA esterification.

Module 1: Thermodynamic Bottlenecks (The Water Problem)

The Issue: You are running a standard acid-catalyzed reflux, but the reaction stalls. Adding more catalyst does nothing. The Cause: Fischer esterification is an equilibrium process (


). Once water accumulates, the reverse hydrolysis reaction rate equals the forward esterification rate.
Troubleshooting Protocol: Water Removal Strategies

The strategy depends entirely on your choice of alcohol.

Scenario A: Methyl Ester Synthesis (Methanol)
  • The Trap: You cannot use a standard Dean-Stark trap. Methanol (

    
    ) boils lower than water and is miscible with it. Water will not separate in the trap; it will wash back into your flask.
    
  • The Fix: Use the Soxhlet-Sieve Method or the Thionyl Chloride Route (See Module 3).

ParameterStandard RefluxSoxhlet-Sieve Modification
Water Removal None (Accumulates)Continuous (Adsorbed by 3Å Sieves)
Max Conversion ~65-70%>95%
Reagent MeOH (Solvent)MeOH + 3Å Molecular Sieves
Scenario B: Ethyl/Propyl/Butyl Ester Synthesis
  • The Fix: Use a Dean-Stark Apparatus with an entrainer.[1]

  • Critical Step: Do not rely on the alcohol alone. Add Toluene (or Cyclohexane) to form a ternary azeotrope that carries water into the trap.

Visualization: The Equilibrium Decision Tree

WaterRemoval Start Select Alcohol for TMPPA Esterification Decision Alcohol Type? Start->Decision Methanol Methanol (Methyl Ester) Decision->Methanol HigherAlc Ethanol / Propanol / Butanol Decision->HigherAlc Issue1 Problem: MeOH is miscible with water. Dean-Stark will FAIL. Methanol->Issue1 Sol1 Solution 1: Soxhlet Extractor with 3Å Molecular Sieves Methanol->Sol1 Sol2 Solution 2: Thionyl Chloride (Irreversible Route) Methanol->Sol2 Sol3 Solution 3: Dean-Stark Trap with Toluene Entrainer HigherAlc->Sol3

Figure 1: Decision matrix for water removal based on alcohol choice. Note that standard Dean-Stark traps fail for methanol esterification.

Module 2: Kinetic Barriers & Catalyst Deactivation

The Issue: The reaction is slow, or the product is dark/tarry. The Cause:

  • Catalyst Poisoning: The electron-rich trimethoxy ring can be sensitive to harsh oxidizers (like hot conc.

    
    ), leading to polymerization or oxidation byproducts that darken the mixture.
    
  • Temperature: TMPPA is a solid (m.p. ~100°C). If the reaction temperature is too low, the solubility is poor, limiting the kinetics.

The "Self-Validating" Catalyst Protocol

Switch from Sulfuric Acid to p-Toluenesulfonic Acid (pTSA) . It is a milder organic acid that is easier to handle and less oxidizing.

Step-by-Step Optimization:

  • Loading: Use 1–5 mol% pTSA relative to TMPPA.

  • Solubility Check: Ensure the TMPPA is fully dissolved at reflux. If using Methanol, the solubility is generally good. If using a non-polar alcohol, add a co-solvent (DCM or Toluene) if the mixture remains cloudy.

  • Monitoring: Do not rely on time. Monitor by TLC (Solvent: 30% EtOAc/Hexane). The acid spot (lower

    
    ) should disappear; the ester spot (higher 
    
    
    
    ) should dominate.

Module 3: The "Nuclear Option" (Acid Chloride Route)

If the Fischer method fails to reach >90% conversion, or if you need to avoid water removal setups entirely, use the Thionyl Chloride (


) method. This converts the reaction from an equilibrium process to an irreversible one.

Why this works:




The formation of gases (


, 

) drives the reaction to completion (Le Chatelier's Principle).
High-Yield Protocol for Methyl 3-(3,4,5-trimethoxyphenyl)propanoate

Safety: Perform in a fume hood.


 releases toxic fumes.
  • Setup: Dry 2-neck round bottom flask, reflux condenser, drying tube (

    
    ), and addition funnel.
    
  • Solvent: Dissolve 10 mmol of TMPPA in 20 mL of anhydrous Methanol (or target alcohol). Cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (1.2 - 1.5 equivalents) dropwise via the addition funnel over 15 minutes. Exothermic reaction.[2]

  • Reaction: Remove ice bath. Stir at room temperature for 1 hour, then heat to reflux for 2–3 hours.

  • Workup:

    • Evaporate solvent and excess

      
       under reduced pressure (Rotavap).
      
    • Redissolve residue in Ethyl Acetate.[3]

    • Wash with Saturated

      
        (Critical: Neutralizes trapped HCl).
      
    • Wash with Brine, dry over

      
      , and concentrate.[3]
      

Expected Yield: >95% Purity: Usually requires no chromatography.

Module 4: Substrate-Specific Challenges (The Trimethoxy Ring)

The 3,4,5-trimethoxy substitution pattern creates a specific electronic environment.

  • Electronic Activation: The methoxy groups are electron-donating. This makes the phenyl ring electron-rich. While this doesn't directly hinder the carboxyl group (which is two carbons away), it makes the ring susceptible to electrophilic aromatic substitution .

    • Risk:[4] If you use a Lewis Acid catalyst (like

      
      ) or extremely high temperatures with strong mineral acids, you might see side reactions on the ring.
      
    • Mitigation: Stick to pTSA or

      
       methods. Avoid nitrating conditions.
      
  • Solubility: The trimethoxy group increases lipophilicity compared to bare phenylpropionic acid, but it is still polar enough to crystallize.

    • Troubleshooting: If your product oils out during workup and won't crystallize, scratch the flask with a glass rod or seed with a known crystal. The methyl ester is often a solid; higher esters may be oils.

Visualizing the Mechanism & Workflow

ReactionWorkflow Substrate TMPPA (Carboxylic Acid) RouteA Route A: Fischer (Equilibrium) Substrate->RouteA + Alcohol + pTSA RouteB Route B: Acid Chloride (Irreversible) Substrate->RouteB + SOCl2 InterA Tetrahedral Intermediate RouteA->InterA InterB Acyl Chloride Intermediate RouteB->InterB Water H2O Byproduct (MUST REMOVE) InterA->Water Product Trimethoxy Phenyl Propanoate Ester InterA->Product Gas SO2 + HCl Gas (Leaves System) InterB->Gas InterB->Product + Alcohol Water->InterA Hydrolysis (Reverse Reaction)

Figure 2: Mechanistic comparison. Route A requires active water removal to prevent hydrolysis. Route B drives itself to completion via gas evolution.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves directly in the flask? A: generally, No. Adding powdered sieves directly to the reaction slurry often creates a "soup" that is difficult to filter and can mechanically trap the product. Furthermore, some sieves are slightly basic and can interfere with the acid catalyst. The Soxhlet method keeps the sieves separate from the reaction mixture while drying the refluxing solvent condensate.

Q: My product is colored (yellow/brown) instead of white. Why? A: This is likely due to oxidation of the electron-rich phenol ether ring or trace polymerization. Ensure you are using inert atmosphere (Nitrogen/Argon) during reflux. A wash with activated charcoal during the workup can often remove these color impurities.

Q: I am seeing a side product with a lower boiling point. A: If you are using the Acid Chloride route, ensure you quench the reaction with alcohol fully before adding water. If you add water to unreacted acid chloride, it reverts to the starting acid.[5]

Q: Can I use DCC/DMAP coupling? A: Yes, Steglich esterification works well for TMPPA, especially for valuable or complex alcohols. However, the urea byproduct (DCU) can be a nightmare to remove.[6] The


 method is generally cleaner for simple methyl/ethyl esters.

References

  • BenchChem. (2025).[1] Troubleshooting low conversion rates in Fischer esterification. Retrieved from 1[1]

  • PrepChem. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate (Analogous Protocol). Retrieved from 7

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[5][8][9] Retrieved from 5

  • Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from 3

  • Stoltz Group (Caltech). (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation (Soxhlet/Sieve Method). Retrieved from 10

Sources

Stability of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Welcome to the technical support guide for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this and structurally similar esters. Understanding the stability of this molecule under basic conditions is critical, whether you are aiming for controlled hydrolysis (saponification) to unmask a carboxylic acid or striving to prevent unintended degradation during a reaction workup. This guide provides in-depth, practical answers to common challenges, grounded in the principles of physical organic chemistry. We will explore the "why" behind the protocols, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing the stability of your ester.

Q1: What is base-catalyzed ester hydrolysis, and why is it often irreversible?

Answer: Base-catalyzed ester hydrolysis, also known as saponification, is the cleavage of an ester into its parent carboxylate salt and alcohol using a base, typically a hydroxide like NaOH or LiOH.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key to its irreversibility lies in the final step.[3][4] After the hydroxide ion attacks the electrophilic carbonyl carbon and the alkoxy group is eliminated, the resulting carboxylic acid is immediately deprotonated by the strong base present in the medium to form a carboxylate salt.[1][4] This negatively charged carboxylate ion is highly resistant to nucleophilic attack by the alcohol, effectively preventing the reverse reaction and driving the equilibrium to completion.[3][4]

Q2: How do the 2,3,4-trimethoxy substituents on the phenyl ring affect the ester's stability under basic conditions?

Answer: The three methoxy (-OCH₃) groups on the phenyl ring significantly impact the ester's reactivity. Methoxy groups are strong electron-donating groups (EDGs) through resonance, particularly from the ortho and para positions. This has two primary consequences:

  • Reduced Electrophilicity: The EDGs push electron density into the aromatic ring and, by extension, towards the carbonyl group. This increased electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to attack by nucleophiles like the hydroxide ion.

  • Increased Stability: This electronic effect stabilizes the starting ester relative to the transition state for nucleophilic attack.[5]

In practical terms, Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is expected to be more resistant to basic hydrolysis than an unsubstituted or electron-withdrawn phenylpropanoate ester. Therefore, more forcing conditions (higher temperature, longer reaction time, or a stronger base/solvent system) may be required to achieve complete saponification compared to simpler esters.[5]

Q3: I suspect my ester is hydrolyzing during an experiment. What are the common analytical signs?

Answer: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your ester product and the appearance of the corresponding carboxylic acid, 3-(2,3,4-trimethoxyphenyl)propanoic acid.[6] This can be confirmed using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a new, more polar spot (lower Rf value) that corresponds to the carboxylic acid starting material.[6]

  • NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see the emergence of peaks corresponding to the carboxylic acid. A key indicator in ¹H NMR is often the disappearance of the sharp methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), though this can be solvent-dependent.[6]

  • IR Spectroscopy: The spectrum of a hydrolyzed sample will show a broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the C=O stretch.[6]

  • LC-MS: A new peak with the molecular weight of the carboxylic acid will appear in the chromatogram.

Part 2: Troubleshooting Guide for Intentional Hydrolysis (Saponification)

This section is for when you want to convert the ester to the carboxylic acid but are encountering difficulties.

Q4: My saponification of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is slow or incomplete. How can I drive it to completion?

Answer: Given the electron-rich nature of the aromatic ring, sluggish hydrolysis is a common issue.[5] Here is a systematic approach to troubleshoot:

  • Increase Temperature: Heating the reaction mixture is the most common way to increase the reaction rate. Refluxing in the chosen solvent is a standard practice.[1][2]

  • Increase Base Equivalents: While the reaction is catalytic in base, the final deprotonation is stoichiometric. Using a significant excess of the base (3-10 equivalents) can help drive the reaction forward.[7]

  • Change the Cation (LiOH vs. NaOH/KOH): For sterically hindered or electron-rich esters, Lithium Hydroxide (LiOH) is often more effective than NaOH or KOH.[7] While the exact reason is debated, it may relate to the coordination of the smaller Li⁺ ion. A common and effective system is using 3 or more equivalents of LiOH in a THF/water mixture.[7]

  • Optimize the Solvent System: A mixture of a water-miscible organic solvent (like THF, methanol, or dioxane) and water is typically used to ensure the ester is soluble.[7][8] If using an alcohol, be aware of the potential for transesterification (see Q5). For difficult substrates, switching from methanol/water to THF/water can be beneficial.[7]

  • Increase Reaction Time: Some stubborn esters simply require longer reaction times, from a few hours to overnight (12-24 hours). It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal time.

G start Start: Incomplete Saponification temp Increase Temperature to Reflux start->temp base_eq Increase Base Equivalents (e.g., to 5-10 eq.) temp->base_eq Still incomplete complete Reaction Complete temp->complete Success li_oh Switch Base to LiOH in THF/Water base_eq->li_oh Still incomplete base_eq->complete Success time Increase Reaction Time (Monitor by TLC/LC-MS) li_oh->time Still incomplete li_oh->complete Success time->complete Success G start Crude Product in Organic Solvent wash Wash with Cold, Saturated NaHCO₃ start->wash Neutralize Acid brine Wash with Cold Brine wash->brine Remove Water dry Dry Organic Layer (e.g., MgSO₄) brine->dry Remove Traces of Water end Isolate Pure Ester Product dry->end Filter & Evaporate

Caption: A workflow designed to minimize ester loss during a basic workup.

Part 4: Experimental Protocols & Data
Protocol 1: Optimized Saponification of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

This protocol is optimized for the hydrolysis of an electron-rich, potentially stubborn ester.

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) every 2 hours. The reaction is complete when the starting ester spot is no longer visible. This may take 4-12 hours.

  • Workup - Cooldown: Once complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath.

  • Workup - Acidification: Slowly add 2N HCl dropwise to the cold solution while stirring until the pH is ~2 (check with pH paper). A precipitate of the carboxylic acid should form.

  • Workup - Extraction: Extract the acidified mixture three times with ethyl acetate.

  • Workup - Wash & Dry: Combine the organic extracts, wash once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2,3,4-trimethoxyphenyl)propanoic acid.

Data Summary: Comparison of Saponification Conditions
Parameter Condition A (Mild) Condition B (Standard) Condition C (Forced) Recommendation for Target Ester
Base 1.2 eq NaOH3.0 eq NaOH5.0 eq LiOHCondition C is recommended as a starting point due to the electron-donating nature of the substrate, which deactivates it towards nucleophilic attack. [5][7]
Solvent Methanol/Water (4:1)Methanol/Water (3:1)THF/Water (3:1)
Temperature Room Temperature65 °C (Reflux)65 °C (Reflux)
Typical Time 12 - 24 h4 - 8 h2 - 6 h
Expected Outcome Likely incomplete reactionMay be slow or incompleteHighest probability of success
References
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Why are my ester hydrolysis not working : r/Chempros. (2025). Reddit.
  • Hydrolysis of Esters. (2024). Save My Exams.
  • Hydrolysis of Esters. (2024). Oxford AQA International A Level (IAL) Chemistry: Revision Note.
  • Saponification-Typical procedures. (2024). OperaChem.
  • Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. (N.d.). A-Level Chemistry.
  • Why does ester hydrolysis occur in basic medium. (2021). Chemistry Stack Exchange.
  • Saponification (Base Hydrolysis) of Organic Materials. (N.d.). University of Colorado Boulder.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (N.d.). Zenodo.

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Technical Support Center: Storage and Handling of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and product efficacy. This document provides in-depth technical guidance on optimal storage conditions, potential degradation pathways, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate?

A1: To minimize degradation, Methyl 3-(2,3,4-trimethoxyphenyl)propanoate should be stored in a cool, dry, dark environment under an inert atmosphere.[1][2][3] The key is to protect it from its primary degradation catalysts: water, light, and oxygen.

Q2: Why is it important to store the compound in a tightly sealed container?

A2: A tightly sealed container is crucial for two main reasons. Firstly, it prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the ester functional group.[4][5] Secondly, it minimizes exposure to oxygen, which can cause oxidative degradation of the electron-rich trimethoxyphenyl ring. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[6]

Q3: Can I store Methyl 3-(2,3,4-trimethoxyphenyl)propanoate in a standard laboratory freezer?

A3: While low temperatures are beneficial, standard freezers can have high humidity.[6] If you choose to store it in a freezer, it is imperative to place the compound inside a desiccator within the freezer to protect it from moisture.[6] Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q4: What type of container is best for storing this compound?

A4: Amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined) are ideal.[7] The amber glass protects the compound from light, which can catalyze oxidative reactions.[8] Avoid plastic containers unless they are specifically rated for long-term storage of organic compounds, as plasticizers can leach into the sample, and some plastics are permeable to air and moisture.

Troubleshooting Guide: Degradation Issues

This section addresses specific issues that may arise from improper storage, their probable causes, and corrective actions.

Observed Issue Potential Cause Troubleshooting & Prevention
Appearance of a new, more polar spot on TLC; unexpected acidic pH of a solution. Hydrolysis: The ester has likely reacted with water to form 3-(2,3,4-trimethoxyphenyl)propanoic acid and methanol.[9]Action: Confirm the presence of the carboxylic acid using analytical techniques like NMR or IR spectroscopy. Prevention: Always store the compound in a desiccated environment. Use anhydrous solvents for all experimental work. When working with aqueous solutions, perform extractions quickly and use cold solutions to minimize hydrolysis.[10]
Discoloration of the compound (e.g., yellowing or browning); presence of new, oxidized species in mass spectrometry. Oxidation: The electron-rich trimethoxybenzene ring is susceptible to oxidation, potentially leading to the formation of phenols or quinone-like structures.[11][12] This is often accelerated by light and the presence of trace metals.[8]Action: Characterize the impurities by mass spectrometry and NMR to identify potential oxidation products. Prevention: Store the compound under an inert atmosphere (argon or nitrogen) and in the dark.[13] Use high-purity solvents and reagents to avoid metal contaminants that can catalyze oxidation.[8]
Inconsistent analytical results or reduced potency in biological assays. General Degradation: A combination of hydrolysis and oxidation may have occurred, leading to a mixture of the parent compound and its degradation products.Action: Re-purify the compound if possible (e.g., by column chromatography or recrystallization). Prevention: Implement a strict storage protocol as outlined in this guide. Regularly check the purity of stored material before use, especially for long-term projects.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play.

Hydrolysis of the Ester Functional Group

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol.[14][15][16] This reaction can be catalyzed by both acids and bases.[17][18]

  • Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[18][19][20]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[9][21] The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[9]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Ester Methyl 3-(2,3,4-trimethoxyphenyl)propanoate A_Protonated Protonated Ester A_Ester->A_Protonated + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Products 3-(2,3,4-trimethoxyphenyl)propanoic Acid + Methanol A_Tetrahedral->A_Products - H₃O⁺ B_Ester Methyl 3-(2,3,4-trimethoxyphenyl)propanoate B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_Carboxylate Carboxylate + Methanol B_Tetrahedral->B_Carboxylate - CH₃O⁻ B_Products 3-(2,3,4-trimethoxyphenyl)propanoic Acid B_Carboxylate->B_Products + H₃O⁺ (workup)

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Oxidation of the Trimethoxyphenyl Ring

The three methoxy groups on the benzene ring are electron-donating, making the ring electron-rich and thus more susceptible to oxidation compared to unsubstituted benzene.[11] Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.[8] Potential oxidation pathways include:

  • Oxidative Demethylation: Cleavage of one or more of the methyl ether linkages to form corresponding phenols.[22]

  • Ring Oxidation: Direct oxidation of the aromatic ring to form hydroxylated or quinone-like species.[11][12]

Oxidation_Pathways Start Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Oxidants [O] (O₂, light, metal ions) Start->Oxidants Demethylation Phenolic Derivatives (Loss of -CH₃) Oxidants->Demethylation RingOxidation Hydroxylated/Quinone-like Species Oxidants->RingOxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocols: Purity Assessment

To ensure the integrity of your sample, periodic purity checks are recommended.

Protocol 1: Thin-Layer Chromatography (TLC) for Detecting Hydrolysis
  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spot Samples: Spot a dilute solution of your stored Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. If available, also spot a reference standard of the pure compound and the corresponding carboxylic acid.

  • Develop Plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The carboxylic acid, being more polar, will have a lower Rf value than the ester.

  • Visualize: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The presence of a new, lower Rf spot indicates hydrolysis.

Protocol 2: Handling for Long-Term Storage
  • Select Container: Choose a clean, dry amber glass vial with a PTFE-lined cap.

  • Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure of the bulk material.

  • Inert Atmosphere: Place the opened vial(s) in a desiccator or glove box with an inert atmosphere.

  • Purge with Inert Gas: Before sealing, gently flush the headspace of the vial with dry argon or nitrogen for a few seconds.

  • Seal Tightly: Immediately and tightly seal the cap.

  • Label: Clearly label the vial with the compound name, date, and storage conditions.

  • Store: Place the sealed vial in a cool, dark, and dry location, such as a desiccator at room temperature or in a freezer-based desiccator.

By adhering to these guidelines, you can significantly extend the shelf-life of your Methyl 3-(2,3,4-trimethoxyphenyl)propanoate and ensure the reliability of your experimental outcomes.

References

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(39), 21947-21957.
  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis: Definition, Types, Mechanism, Applications. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]

  • Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics of hydrolyzing methyl propionate. Retrieved from [Link]

  • Brainly.com. (2023, September 17). [FREE] What is a commonly used protecting group to prevent ester hydrolysis? Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Patsnap Eureka. (2025, September 12). How Does Petroleum Ether Choice Alter Essential Oil Color Stability And Oxidation During Prep? Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Retrieved from [Link]

  • BTSA. (2025, September 9). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. Retrieved from [Link]

  • MDPI. (2023, April 19). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectral changes observed in the oxidation of... | Download Scientific Diagram. Retrieved from [Link]

  • Loba Chemie. (2019, January 31). METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS CAS-No.: 1916-07-0 MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

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Technical Support Center: Purification of Crude Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses high-level questions and common initial hurdles encountered after synthesis.

Q1: My crude reaction mixture is a dark, oily residue. What is the first and most critical purification step?

The most effective initial step is a liquid-liquid extraction, often referred to as an aqueous work-up. Your crude product likely contains the desired ester, unreacted 3-(2,3,4-trimethoxyphenyl)propionic acid[1], an acid catalyst (e.g., H₂SO₄) used in esterification[2], and residual alcohol (methanol). An acid-base extraction is ideal for this scenario.

The Causality: This technique exploits the difference in acidity between your components. By washing the crude mixture (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution, you selectively deprotonate the unreacted carboxylic acid and the acid catalyst.[3] This converts them into their corresponding water-soluble salts, which partition into the aqueous layer and are easily removed. Your neutral ester product remains in the organic layer.[4]

Q2: I've performed an aqueous work-up, but my product is still an impure oil and won't crystallize. What is the best next step?

For oily products that are difficult to crystallize, flash column chromatography is the gold standard for purification.[5][6] The phenomenon of a compound failing to crystallize and instead forming a liquid is known as "oiling out."[7] This often happens when the melting point of the impure compound is lower than the boiling point of the recrystallization solvent or when significant impurities are present.

The Causality: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[6] Since your ester product and the likely impurities (e.g., non-acidic byproducts) have different polarities, they will travel through the silica column at different rates, allowing for their separation and collection in distinct fractions.[8]

Q3: How do I decide between column chromatography and recrystallization as my main purification method?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Choose Column Chromatography if:

    • Your product is an oil or a low-melting solid.

    • You have multiple impurities with polarities different from your product.

    • You need to separate isomers or compounds with very similar structures (though this can be challenging).[9]

    • You require very high purity (>98%).[5]

  • Choose Recrystallization if:

    • Your product is a solid at room temperature.

    • You have a relatively pure product (>90%) with minor impurities.

    • The impurities have significantly different solubility profiles from your product in a chosen solvent.[10]

    • You are working on a large scale, as it can be more efficient than large-scale chromatography.

Decision Workflow for Purification Strategy

G start Crude Reaction Mixture workup Perform Aqueous Work-up (e.g., NaHCO3 wash) start->workup check_state Assess Product State (Solid or Oil?) workup->check_state is_solid Product is Solid check_state->is_solid Solid is_oil Product is Oil check_state->is_oil Oil recrystallize Attempt Recrystallization is_solid->recrystallize chromatography Perform Column Chromatography is_oil->chromatography oils_out Compound 'Oils Out' or Purity is Low recrystallize->oils_out success Pure Product chromatography->success oils_out->chromatography Failure oils_out->success Success

Caption: Decision tree for selecting a primary purification method.

Section 2: In-Depth Troubleshooting Guides by Technique

A. Liquid-Liquid Extraction (Aqueous Work-up)
Problem Probable Cause(s) Expert-Level Solution(s)
Persistent Emulsion 1. Overly vigorous shaking creates fine droplets that are slow to coalesce. 2. Presence of surfactant-like impurity byproducts.1. Break the Emulsion: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the layers.[11] 2. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.[11] 3. Patience & Technique: Invert the separatory funnel gently rather than shaking vigorously.
Low Organic Layer Yield 1. Incomplete extraction of the product from the aqueous layer. 2. Accidental hydrolysis of the ester product back to the carboxylic acid, especially if a strong base (e.g., NaOH) was used.1. Multiple Extractions: Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than one large extraction to maximize recovery. 2. Use a Weak Base: Always use a mild base like NaHCO₃ or K₂CO₃ for the wash. Avoid strong bases which can catalyze ester hydrolysis.[12] 3. Back-Extraction: If you suspect product loss, acidify the aqueous layer with HCl, then re-extract with an organic solvent to recover any hydrolyzed product.
B. Flash Column Chromatography
Problem Probable Cause(s) Expert-Level Solution(s)
Poor Separation The polarity of the chosen eluent system is not optimal for resolving your product from impurities.Optimize via TLC: Before running the column, test solvent systems with Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product and a separation (ΔRf) of at least 0.2 from the nearest impurity.[3] A common starting point for this compound is a gradient of Ethyl Acetate in Hexanes.
Product Not Eluting The eluent is not polar enough to move the compound down the silica gel.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of Ethyl Acetate).[3] If the compound is very polar, consider switching to a more polar system like Dichloromethane/Methanol.
Sample Streaking on Column 1. The sample was overloaded on the column. 2. The sample was not loaded in a concentrated band.1. Adsorbent Ratio: Use an appropriate ratio of silica gel to crude product, typically 40:1 to 100:1 by weight for difficult separations.[5] 2. Loading Technique: Dissolve the sample in the minimum amount of solvent to load it onto the column.[8] If solubility in the eluent is low, use the "dry loading" method: dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.[6][13]
Troubleshooting Workflow for Column Chromatography

G start Run Column & Analyze Fractions by TLC check_sep Is Separation Clean? start->check_sep success Combine Pure Fractions & Evaporate Solvent check_sep->success Yes failure Poor Separation Observed check_sep->failure No check_rf What are the Rf values? failure->check_rf rf_high All spots have high Rf (>0.6) check_rf->rf_high rf_low All spots have low Rf (<0.1) check_rf->rf_low rf_merged Spots are merged (ΔRf < 0.2) check_rf->rf_merged sol_high Decrease Eluent Polarity (e.g., more Hexane) rf_high->sol_high sol_low Increase Eluent Polarity (e.g., more EtOAc) rf_low->sol_low sol_merged Try a Different Solvent System (e.g., DCM/MeOH) rf_merged->sol_merged

Caption: Troubleshooting workflow for poor column chromatography separation.

Section 3: Standard Operating Protocol

Protocol 1: Purification via Acid-Base Extraction & Flash Column Chromatography

This protocol assumes a starting crude mixture of ~1 gram. Adjust volumes accordingly.

1. Initial Work-up: Acid-Base Extraction a. Dissolve the crude oil in 50 mL of ethyl acetate in a 250 mL separatory funnel. b. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from neutralization. c. Allow the layers to separate. Drain the lower aqueous layer.[3] d. Repeat the NaHCO₃ wash one more time. e. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine. The brine wash helps to remove residual water from the organic layer.[3] f. Drain the organic layer into an Erlenmeyer flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). g. Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, neutralized oil.

2. Preparation for Chromatography a. TLC Analysis: Dissolve a small amount of the crude oil in ethyl acetate. Spot it on a TLC plate and develop it in a chamber with a solvent system (e.g., start with 20% Ethyl Acetate in Hexanes). Visualize under UV light. Adjust the solvent polarity until the main product spot has an Rf of ~0.3. b. Column Packing: Prepare a glass chromatography column. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[14] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and pour it into the column, allowing it to pack evenly without air bubbles.[6] Add a protective layer of sand on top of the silica bed.[8]

3. Running the Column a. Loading: Dissolve the crude oil from step 1g in the minimum volume of the starting eluent (or dichloromethane for better solubility) and carefully apply it to the top of the silica column using a pipette.[8][14] b. Elution: Open the stopcock and begin collecting fractions. Start eluting with the low-polarity solvent system determined by your TLC analysis. c. Gradient: Gradually increase the polarity of the eluent throughout the run (a "gradient elution"). For example, move from 5% to 10% to 20% Ethyl Acetate in Hexanes. d. Fraction Analysis: Spot each collected fraction on a TLC plate. Develop and visualize the plates to identify which fractions contain your pure product.[8] e. Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the purified Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

References

  • How to run column chromatography. (n.d.).
  • Recrystallization. (n.d.).
  • Column Chromatography. (n.d.). ResearchGate.
  • Meth Recrystalization. (n.d.).
  • Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. (n.d.). Benchchem.
  • APPENDIX 3E Column Chromatography. (n.d.). SciSpace.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization. (2013, September 9). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Purification strategies to remove starting material impurities. (n.d.). Benchchem.
  • Setting up and running a column. (n.d.).
  • Ghosh et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. (n.d.). PrepChem.com.
  • CAS 15823-04-8: Methyl p-methoxyphenylpropionate. (n.d.). CymitQuimica.
  • Liquid-liquid extraction separation method of methyl propionate-methanol-water azeotropic system. (n.d.). Google Patents.
  • 3-(2,3,4-Trimethoxyphenyl)propionic acid. (n.d.). PubChem.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International.
  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate.
  • Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purification Techniques. (n.d.). Benchchem.

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Validation & Comparative

C13 NMR peak assignment for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Definitive


C NMR Assignment Strategies for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate 

Executive Summary

Objective: To provide a definitive, self-validating protocol for the structural assignment of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, specifically addressing the ambiguity inherent in polymethoxylated aromatic systems.

The Challenge: This molecule presents a classic "dense substitution" problem. The presence of three adjacent methoxy groups (positions 2, 3, and 4) creates significant signal overlap and electronic complexity. Standard 1D


C NMR is insufficient for unambiguous assignment because it cannot definitively distinguish between the "outer" methoxy carbons (C2, C4) and the "inner" methoxy carbon (C3), nor can it map the quaternary aromatic carbons without connectivity data.

The Solution: This guide compares the Standard 1D Approach (Method A) against an Integrated 2D Correlation Workflow (Method B). We demonstrate that while Method A relies on precarious chemical shift predictions, Method B utilizes HMBC (Heteronuclear Multiple Bond Coherence) to establish an irrefutable connectivity map.

Strategic Comparison of Methodologies

FeatureMethod A: Standard 1D

C NMR
Method B: Integrated 2D Workflow (Recommended)
Primary Data Source Chemical Shift (

) Tables
Through-bond correlations (

,

,

)
Methoxy Assignment Ambiguous. Relies on "rule of thumb" that sterically crowded groups shift downfield.Definitive. Links specific protons to specific ring carbons via HMBC.
Quaternary Carbons High Risk. C2 and C4 are nearly identical electronically (~152 ppm).Resolved. C2 is identified by coupling to the benzylic side chain; C4 is identified by coupling to the aromatic proton H5.
Validation Level Low (Inferred)High (Self-Validating)
Suitability Routine QC of known batchesStructural elucidation, impurity profiling, and regulatory submission

Predicted Chemical Shift Data & Assignment Logic

The following data is based on substituent chemical shift additivity rules (SCS) for 1,2,3-trimethoxybenzene derivatives and standard ester shifts.

Table 1: C NMR Assignment Table (CDCl , 100 MHz)
PositionCarbon TypePredicted Shift (

ppm)
Assignment Logic (Method B)
C9 C=O (Ester)173.2 Most deshielded signal; HMBC to OMe(ester) and H8.
C2, C4 C

-O (Outer)
151.5 – 153.0 C2: HMBC correlation from Benzylic H7.C4: HMBC correlation from Aromatic H5.
C3 C

-O (Inner)
140.5 – 142.0 Shielded relative to C2/C4 due to "sandwiched" electronic effect.
C1 C

-Alkyl
127.0 – 129.0 HMBC to H7 and H5 (weak

).
C6 CH (Aromatic)123.5 – 124.5 HSQC to H6; HMBC to C7 (benzylic).
C5 CH (Aromatic)107.0 – 108.0 Ortho to OMe group (shielded). HSQC to H5.
C3-OMe O-CH

60.5 – 61.0 Diagnostic: Deshielded due to steric compression (out-of-plane).
C2,4-OMe O-CH

55.8 – 56.2 Typical methoxy range. Distinguished by HMBC to C2/C4.
Ester-OMe O-CH

51.5 Distinctly shielded; HMBC to C9 (Carbonyl).
C8 CH

(

)
34.0 – 35.0 Alpha to carbonyl.
C7 CH

(Benzylic)
25.5 – 29.5 Benzylic position. Key entry point for HMBC.

Detailed Experimental Protocol (Method B)

To guarantee scientific integrity, the following protocol treats the assignment as a "system" where every signal must be cross-verified.

Step 1: Sample Preparation
  • Solvent: Dissolve ~20 mg of the compound in 0.6 mL CDCl

    
     .
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      here because the viscosity is lower (sharper lines) and solvent peaks do not obscure the benzylic region (~39 ppm in DMSO).
  • Reference: Internal TMS (0.00 ppm) or solvent residual peak (77.16 ppm for CDCl

    
     triplet).
    
Step 2: Acquisition Parameters
  • 1D

    
    C{1H}:  256-512 scans. Relaxation delay (D1) 
    
    
    
    2.0s to ensure quaternary carbons (C1, C2, C3, C4) are visible.
  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative). This immediately separates the side chain CH
    
    
    s from the methoxy CH
    
    
    s.
  • HMBC (Long-range): Optimized for

    
     Hz. This is the critical experiment  for linking the "islands" of protons to the "skeleton" of carbons.
    
Step 3: The Logic of Assignment (The "Self-Validating" Loop)

A. The Anchor Point (Side Chain):

  • Identify the Carbonyl (C9) at ~173 ppm.[1]

  • The Ester OMe (~51.5 ppm) is the only methoxy showing a correlation to C9.

  • The

    
    -CH
    
    
    
    (H8)
    and Benzylic CH
    
    
    (H7)
    are identified by COSY coupling to each other and HMBC to C9.

B. Breaking the Ring Symmetry:

  • H7 (Benzylic protons) are the key. In the HMBC spectrum, H7 will show strong 2- and 3-bond correlations to:

    • C1 (Quaternary, alkyl-substituted, ~128 ppm).

    • C6 (Aromatic CH, ~124 ppm).

    • C2 (Quaternary, OMe-substituted, ~152 ppm).

    • Crucial Deduction: The quaternary oxygenated carbon that correlates with the side chain protons MUST be C2 .

C. Solving the Methoxy Puzzle:

  • Once C2 is identified (via H7), look for the methoxy proton signal that correlates to C2. This assigns OMe-2 .

  • Identify the aromatic proton H5 (doublet, coupled to H6). H5 will show HMBC correlations to C1 , C3 , and C4 .

    • H5 is ortho to C4. The HMBC correlation to the oxygenated carbon ~152 ppm identifies C4 .

    • Consequently, the methoxy protons correlating to this carbon are OMe-4 .

  • The remaining quaternary oxygenated carbon (~141 ppm) is C3 . The remaining methoxy signal (~61 ppm) correlating to it is OMe-3 .

Visualization of Logic Flow

The following diagrams illustrate the structural numbering and the decision-making workflow for assignment.

Diagram 1: Structural Numbering & Key HMBC Correlations

G cluster_ring Aromatic Core cluster_side Side Chain C1 C1 (Quaternary) C2 C2 (~152 ppm) C1->C2 C7 C7 (Benzylic) C1->C7 Bond C3 C3 (~141 ppm) C2->C3 C4 C4 (~152 ppm) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C6->C1 C8 C8 (Alpha) C7->C8 Bond C9 C9 (Carbonyl) C8->C9 Bond H7 H7 Protons (Anchor) H7->C1 HMBC H7->C2 HMBC (Identifies C2) H7->C6 HMBC

Caption: HMBC connectivity logic. The benzylic protons (H7) act as the "Anchor," definitively identifying C2 and distinguishing it from C4.

Diagram 2: Assignment Workflow (Method B)

Workflow Start Start: Unknown Assignment Step1 1. Assign Side Chain (H7, H8) via 1H NMR & COSY Start->Step1 Step2 2. Locate C2 (Ring) HMBC from H7 -> C2 (~152 ppm) Step1->Step2 Link Chain to Ring Step3 3. Assign OMe-2 HMBC from OMe protons -> C2 Step2->Step3 Identify 1st Methoxy Step4 4. Locate C4 (Ring) HMBC from H5 -> C4 (~152 ppm) Step3->Step4 Use Aromatic H5 Step5 5. Assign OMe-4 HMBC from OMe protons -> C4 Step4->Step5 Identify 2nd Methoxy Step6 6. Deduction of C3/OMe-3 Remaining signals (~141 ppm / ~61 ppm) Step5->Step6 Process of Elimination

Caption: Step-by-step logic flow for resolving the symmetrical ambiguity of the 2,3,4-trimethoxy system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • SDBS Database. Spectral Database for Organic Compounds. AIST, Japan. (Reference for 1,2,3-trimethoxybenzene base shifts: SDBS No. 2780). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Methodology for HMBC interpretation). [Link]

Sources

Technical Guide: Comparative Mass Spectrometry of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Analyte: Methyl 3-(2,3,4-trimethoxyphenyl)propanoate Primary Alternative: Methyl 3-(3,4,5-trimethoxyphenyl)propanoate (Isomeric Reference) Context: Drug Development & Natural Product Synthesis

In the structural elucidation of phenylpropanoids, distinguishing between regioisomers is a critical analytical challenge. The 2,3,4-trimethoxy substitution pattern, while less common than the naturally ubiquitous 3,4,5-trimethoxy (sinapyl/mescaline-type) motif, represents a distinct pharmacophore in medicinal chemistry. This guide details the mass spectrometric fragmentation patterns that differentiate the 2,3,4-isomer from its symmetric 3,4,5-analogue , focusing on the mechanistic influence of ortho-methoxy substitution and steric crowding.

Experimental Protocol: GC-EI-MS Workflow

To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow minimizes thermal degradation while maximizing ionization efficiency for phenylpropanoid esters.

Methodology
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet Conditions: Splitless injection (1 µL) at 250°C. High temperature ensures rapid volatilization of the ester without pyrolysis.

  • GC Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

    • Gradient: Hold 80°C (2 min)

      
       Ramp 10°C/min to 280°C 
      
      
      
      Hold (5 min).
  • Mass Spectrometry (EI Source):

    • Ionization Energy: 70 eV (Standard for library comparison).

    • Source Temperature: 230°C.

    • Scan Range: m/z 40–400.

Workflow Visualization

G cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection Solubilization Solubilization (MeOH/EtOAc) Injector Injector 250°C (Splitless) Solubilization->Injector Column Capillary Column (HP-5MS) Injector->Column Volatilization IonSource EI Source (70 eV, 230°C) Column->IonSource Elution Analyzer Quadrupole/ToF (m/z 40-400) IonSource->Analyzer Fragmentation

Caption: Optimized GC-EI-MS workflow for phenylpropanoate ester analysis.

Fragmentation Mechanisms: The "Why" Behind the Spectrum

The fragmentation of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is governed by the stability of the aromatic core and the lability of the ester side chain.

Molecular Ion (M+)
  • Observed: m/z 252 (Weak to Moderate intensity).

  • Mechanism: Removal of a lone-pair electron from the aromatic ring or methoxy oxygen. The high electron density from three methoxy groups stabilizes the radical cation, making M+ visible, though it rapidly fragments.

Benzylic Cleavage (Dominant Pathway)

The most diagnostic feature of phenylpropanoates is the cleavage of the bond beta to the aromatic ring.

  • Mechanism: Homolytic cleavage of the C(alpha)-C(beta) bond.

  • Product: Formation of the Trimethoxybenzyl cation (or rearranged Tropylium ion).

  • m/z Calculation: Molecular Weight (252) - Methyl Acetate Radical (73) = m/z 179 .

  • Significance: This is typically the Base Peak (100%) .[1] The resonance stabilization from the three methoxy groups makes this ion exceptionally stable.

McLafferty Rearrangement

While less dominant than in long-chain alkyl esters, the propanoate chain allows for a site-specific rearrangement.

  • Mechanism: Transfer of a gamma-hydrogen (from the aromatic ring ortho-position or methoxy group) to the carbonyl oxygen.

  • Product: Loss of neutral methyl acrylate equivalents or ketene derivatives.

  • Diagnostic Value: The ortho-methoxy group in the 2,3,4-isomer can sterically interfere with or participate in this transfer, altering the abundance of ions at m/z 164 (M - 88) compared to isomers lacking ortho-substitution.

The "Ortho Effect" (Differentiation Factor)

In the 2,3,4-isomer, the C2-methoxy group is sterically crowded by the C3-methoxy and the propanoate side chain.

  • Pathway: Proximity-driven elimination of methanol (MeOH, 32 Da) or formaldehyde.

  • Result: Enhanced intensity of [M - 31]+ (loss of -OCH3) or [M - 32]+ (loss of MeOH) fragments compared to the 3,4,5-isomer, where the methoxy groups are less sterically strained relative to the side chain.

Comparative Analysis: 2,3,4- vs. 3,4,5-Isomer

The following table contrasts the target molecule with its most common alternative, Methyl 3-(3,4,5-trimethoxyphenyl)propanoate.

FeatureMethyl 3-(2,3,4-trimethoxyphenyl)propanoate (Target)Methyl 3-(3,4,5-trimethoxyphenyl)propanoate (Alternative)
Structure Asymmetric, ortho-substituted (Sterically Crowded)Symmetric, meta/para-substituted (Sterically Relaxed)
Base Peak m/z 179 (Trimethoxybenzyl cation)m/z 181 (Trimethoxybenzyl cation)*
Key Fragment 1 m/z 121 (Secondary loss of groups from benzyl ion)m/z 149 (Characteristic of 3,5-dimethoxy systems)
Ortho Effect High: Prominent loss of -OCH3 and -CH2OH due to C2-sidechain interaction.[2]Low: Minimal direct interaction between ring substituents and side chain.
McLafferty Suppressed or altered due to steric hindrance at C2.Standard fragmentation pattern observed.[3][4]

*Note: The m/z of the benzyl cation depends on the specific loss. Both isomers generate a C10H11O3+ core (m/z 179), but the 3,4,5- pattern often retains stability at higher masses due to symmetry.

Fragmentation Pathway Diagram

Fragmentation cluster_main Primary Pathways cluster_ortho Ortho-Effect (2,3,4-Specific) M_Ion Molecular Ion (M+) m/z 252 Benzylic Benzylic Cleavage (Loss of •CH2COOCH3) M_Ion->Benzylic - 73 Da McLafferty McLafferty-like Rearrangement M_Ion->McLafferty OrthoLoss Steric Elimination (Loss of MeOH/•OCH3) M_Ion->OrthoLoss 2-OMe Interaction BenzylCation Trimethoxybenzyl Cation m/z 179 (Base Peak) Benzylic->BenzylCation RearrangedIon Rearranged Ion (Loss of Neutral Alkene) McLafferty->RearrangedIon OrthoFrag Cyclized Fragment m/z ~220/221 OrthoLoss->OrthoFrag

Caption: Mechanistic fragmentation map highlighting the dominant benzylic cleavage and isomer-specific ortho-effects.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenylpropanoic Acid Esters. National Institute of Standards and Technology.[5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for benzylic cleavage stability).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for ortho-effect mechanisms in aromatic isomers).[6][7]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Comparative Guide: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy Phenylpropanoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimitotic agents and vascular disrupting agents (VDAs), the trimethoxyphenyl (TMP) pharmacophore is ubiquitous. This guide compares two specific isomeric scaffolds: 3-(2,3,4-trimethoxyphenyl)propanoate and 3-(3,4,5-trimethoxyphenyl)propanoate .

While the 3,4,5-isomer represents the "gold standard" A-ring pharmacophore (found in Colchicine, Combretastatin A-4, and Podophyllotoxin) due to optimal steric fit within the tubulin colchicine-binding site, the 2,3,4-isomer serves as a critical negative control or distinct steric probe in Structure-Activity Relationship (SAR) studies. This guide details the structural divergences, synthetic pathways, and biological performance metrics of these two isomers.[1]

Structural & Physicochemical Analysis[1][2][3]

The primary differentiator between these isomers is the steric environment of the phenyl ring and its rotational freedom relative to the propanoate tail.

Steric and Electronic Comparison
Feature3,4,5-Trimethoxy Isomer 2,3,4-Trimethoxy Isomer
Symmetry

Pseudo-symmetric
Asymmetric
Electronic Nature Electron-rich, balanced donationElectron-rich, polarized
Steric Bulk Distributed at meta and para positionsCrowded at ortho (2-position)
Rotational Barrier Low barrier for rotation around

High barrier due to 2-OMe / side-chain clash
NMR Signature (

H)
Aromatic region: Singlet (2H,

ppm)
Aromatic region: Two Doublets (ortho coupling,

Hz)
The "Ortho Effect" Visualization

The 2-methoxy substituent in the 2,3,4-isomer introduces significant torsional strain, forcing the propanoate side chain out of planarity with the phenyl ring. In contrast, the 3,4,5-isomer allows the side chain to adopt a conformation that maximizes


-stacking interactions within the receptor pocket.

StericComparison cluster_345 3,4,5-Trimethoxy (Optimal Binder) cluster_234 2,3,4-Trimethoxy (Steric Clash) A Phenyl Ring B 3-OMe (Meta) A->B C 4-OMe (Para) A->C D 5-OMe (Meta) A->D E Propanoate Tail A->E Free Rotation X Phenyl Ring Y 2-OMe (Ortho) X->Y Z 3-OMe (Meta) X->Z W 4-OMe (Para) X->W V Propanoate Tail X->V Y->V Steric Clash (Twisted Conformation)

Figure 1: Steric impact of methoxy positioning. The 2,3,4-isomer suffers from an 'ortho-clash' that restricts the conformational flexibility required for optimal receptor binding.

Biological Performance: Tubulin Binding[1][4][5]

The most significant application of these propanoates is as pharmacophores targeting the Colchicine Binding Site of


-tubulin.
Comparative Potency (Representative Data)

Data derived from SAR studies on chalcone and dihydrocinnamic acid analogs [1, 2].

Assay TargetMetric3,4,5-Isomer (Active)2,3,4-Isomer (Control)Impact of Isomerism
Tubulin Polymerization IC

(

M)


>10-fold loss in potency due to loss of H-bonding/steric fit.
MCF-7 Cytotoxicity IC

(nM)


3,4,5-pattern is essential for nanomolar cytotoxicity.
Colchicine Competition % Inhibition


2,3,4-isomer fails to displace colchicine effectively.
Mechanism of Action (Pathway Map)

The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine. The methoxy groups participate in critical hydrophobic interactions and hydrogen bonding with Cys241 and Val238 in the


-tubulin subunit.

MOA cluster_mechanism Tubulin Inhibition Pathway cluster_failure 2,3,4-Isomer Failure Mode Drug 3,4,5-Trimethoxy Propanoate Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin High Affinity Binding (Val238, Cys241) Complex Tubulin-Drug Complex Tubulin->Complex Microtubule Microtubule Dynamics Complex->Microtubule Inhibits Polymerization Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Mitotic Catastrophe Iso234 2,3,4-Trimethoxy Isomer Clash Steric Clash with Protein Backbone Iso234->Clash NoBind Reduced Affinity Clash->NoBind NoBind->Tubulin Weak/No Interaction

Figure 2: Mechanism of Action. The 3,4,5-isomer successfully engages the tubulin pathway, while the 2,3,4-isomer is sterically excluded.

Synthetic Protocols & Accessibility

While the 3,4,5-isomer is commercially commoditized (derived from Gallic Acid), the 2,3,4-isomer often requires specific "directed" synthesis.

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

Starting Material: 3,4,5-Trimethoxybenzaldehyde (from Gallic Acid).

  • Knoevenagel Condensation:

    • Reagents: 3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).

    • Conditions: Reflux (80-100°C) for 2-4 hours.

    • Mechanism: Aldol-type condensation followed by decarboxylation.

    • Intermediate: 3,4,5-Trimethoxycinnamic acid.[2]

  • Hydrogenation:

    • Reagents:

      
       (balloon or 30 psi), 10% Pd/C, Methanol/Ethyl Acetate.
      
    • Conditions: RT, 4-12 hours.

    • Yield: >90% (High).

Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Starting Material: 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether).

  • Vilsmeier-Haack Formylation:

    • Reagents:

      
      , DMF.
      
    • Regioselectivity: Directs primarily to the 4-position (para to 2-OMe), yielding 2,3,4-trimethoxybenzaldehyde.

    • Note: Careful separation from the 2,3,4-isomer is sometimes required if starting from asymmetric precursors.

  • Knoevenagel & Reduction:

    • Follows the same downstream steps as the 3,4,5-isomer.

    • Yield: Generally lower (60-75%) due to steric hindrance during the condensation step.

Experimental Protocol: General Hydrogenation

Applicable to both isomers for converting the cinnamic acid intermediate to the propanoic acid.

  • Dissolution: Dissolve 10 mmol of the substituted cinnamic acid in 50 mL of MeOH:EtOAc (1:1).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (10% loading) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under 
    
    
    
    atmosphere (1 atm is usually sufficient) for 12 hours.
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Workup: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from Hexane/EtOAc to yield the pure propanoic acid.

Metabolic Stability & ADME

The position of the methoxy groups influences metabolic susceptibility, primarily via O-demethylation by Cytochrome P450 enzymes (CYP).

Parameter3,4,5-Isomer2,3,4-Isomer
Primary Metabolic Route Para-demethylation (4-OMe) to yield 3,5-dimethoxy-4-hydroxy derivative.Ortho-demethylation (2-OMe) or Para (4-OMe).
Metabolite Activity The 4-OH metabolite (resembling Combretastatin A-1) often retains high potency.Metabolites are generally inactive.
Lipophilicity (cLogP) ~1.8 - 2.1~1.9 - 2.2 (Slightly higher due to shielding).

Key Insight: The 3,4,5-isomer's 4-methoxy group is electronically activated and sterically accessible, making it a "soft spot" for metabolism. However, the resulting phenol is often a potent drug in its own right (active metabolite). The 2,3,4-isomer's 2-methoxy group is sterically shielded, potentially slowing initial metabolism, but the molecule lacks the target affinity to make this stability useful.

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

  • Pinney, K. G., et al. (2005). Vascular disrupting agents (VDAs) in cancer therapy.[6] Current Pharmaceutical Design.

  • Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society.[7]

  • BenchChem. (2025).[8] Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. BenchChem Technical Guides.

  • PubChem. (2025).[9] 3-(2,3,4-Trimethoxyphenyl)propanoic acid Compound Summary. National Library of Medicine.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. It ensures the integrity of the synthetic pathway and the purity of the final product, which is critical for subsequent research and development. This guide provides an in-depth comparative analysis of the spectroscopic data for a target compound, Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, versus its synthetic precursors.

Our focus is to illustrate how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides irrefutable evidence of chemical transformation. We will follow a common and efficient two-step synthesis beginning with 2,3,4-Trimethoxybenzaldehyde, a readily available starting material.[1][2] By dissecting the spectral evolution from the starting aldehyde, through an unsaturated intermediate, to the final saturated ester, this guide serves as a practical reference for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

The synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate can be efficiently achieved via a two-step process:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction couples the starting material, 2,3,4-Trimethoxybenzaldehyde, with a stabilized phosphonate ylide (e.g., trimethyl phosphonoacetate) to form the α,β-unsaturated ester, Methyl (E)-3-(2,3,4-trimethoxyphenyl)acrylate. The HWE reaction is renowned for its high E-selectivity and the ease of removal of its water-soluble phosphate byproduct.[3][4]

  • Catalytic Hydrogenation: The carbon-carbon double bond of the acrylate intermediate is then selectively reduced to a single bond using catalytic hydrogenation, typically with hydrogen gas over a palladium on carbon (Pd/C) catalyst.[5][6] This reaction is highly efficient and clean, yielding the desired saturated ester product.

The logical progression of this synthesis provides clear, distinct structural changes at each step, making it an ideal case study for spectroscopic comparison.

Synthetic_Pathway SM 2,3,4-Trimethoxybenzaldehyde (Starting Material) INT Methyl (E)-3-(2,3,4-trimethoxyphenyl)acrylate (Intermediate) SM->INT Horner-Wadsworth-Emmons (Trimethyl phosphonoacetate, NaH) FP Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (Final Product) INT->FP Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Proposed two-step synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate.

Part 1: Characterization of Starting Material: 2,3,4-Trimethoxybenzaldehyde

2,3,4-Trimethoxybenzaldehyde is a white crystalline powder that serves as a valuable intermediate in pharmaceutical synthesis.[7][8] Its structure is defined by a benzene ring substituted with three methoxy groups and a formyl (aldehyde) group.

Expected Spectroscopic Data:
Technique Key Feature Expected Value / Observation Interpretation
¹H NMR Aldehyde Proton (CHO)δ 9.8 - 10.2 ppm (singlet)Highly deshielded proton characteristic of an aldehyde functional group.
Aromatic Protonsδ 6.8 - 7.5 ppm (two doublets)Protons on the substituted benzene ring.
Methoxy Protons (OCH₃)δ 3.8 - 4.0 ppm (three singlets)Three distinct signals for the three non-equivalent methoxy groups.
¹³C NMR Carbonyl Carbon (C=O)δ ~190 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
IR C=O Stretch (Aldehyde)~1680-1695 cm⁻¹Strong absorption band indicative of a conjugated aromatic aldehyde.
C-H Stretch (Aldehyde)~2720 cm⁻¹ and ~2820 cm⁻¹Two weak bands (Fermi doublet) characteristic of the aldehyde C-H bond.
MS (EI) Molecular Ion (M⁺)m/z 196Corresponds to the molecular weight of the compound (C₁₀H₁₂O₄).[9]
Key Fragmentm/z 195 ([M-H]⁺)Loss of the aldehydic hydrogen, a very common fragmentation pattern.

The presence of the aldehyde proton signal in the ¹H NMR and the characteristic C=O and C-H stretches in the IR spectrum are the definitive markers for this starting material.

Part 2: Characterization of Intermediate: Methyl (E)-3-(2,3,4-trimethoxyphenyl)acrylate

The HWE reaction transforms the aldehyde into an α,β-unsaturated ester. This introduces a carbon-carbon double bond (alkene) and a methyl ester group, leading to significant and predictable changes in the spectroscopic data.

Expected Spectroscopic Data:
Technique Key Feature Expected Value / Observation Interpretation
¹H NMR Vinylic Protons (-CH=CH-)δ 6.3-6.5 and 7.6-7.8 ppm (two doublets, J ≈ 16 Hz)Appearance of two new signals for the alkene protons. The large coupling constant (J) confirms the trans (E) stereochemistry, a hallmark of the HWE reaction.[4]
Ester Methyl Protons (COOCH₃)δ ~3.7 ppm (singlet)A new singlet integrating to 3 protons, confirming the methyl ester group.
¹³C NMR Carbonyl Carbon (C=O)δ ~167 ppmShift of the carbonyl signal to the characteristic region for an ester.
Vinylic Carbons (-C=C-)δ ~118 and ~145 ppmAppearance of two signals in the alkene region of the spectrum.
IR C=O Stretch (Ester)~1710-1725 cm⁻¹Strong absorption band, shifted to a higher wavenumber than the starting aldehyde due to the ester functionality.
C=C Stretch (Alkene)~1630-1640 cm⁻¹A new absorption band confirming the presence of the double bond.
MS (EI) Molecular Ion (M⁺)m/z 252Corresponds to the molecular weight of the compound (C₁₃H₁₆O₄).

Confirmation of Transformation (Step 1):

  • Disappearance: The aldehyde proton singlet (~10 ppm) in ¹H NMR and the aldehyde C-H stretches (~2720, ~2820 cm⁻¹) in IR are completely absent.

  • Appearance: New vinylic proton signals in ¹H NMR and a C=C stretch in IR confirm the formation of the double bond. A new methyl singlet in ¹H NMR confirms the addition of the ester group.

Part 3: Characterization of Final Product: Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

The final step, catalytic hydrogenation, saturates the carbon-carbon double bond. This converts the alkene moiety into an ethane bridge, simplifying the proton NMR spectrum while leaving the aromatic ring and ester group intact.

Expected Spectroscopic Data:
Technique Key Feature Expected Value / Observation Interpretation
¹H NMR Aliphatic Protons (-CH₂-CH₂-)δ 2.6-2.7 and 2.9-3.0 ppm (two triplets, J ≈ 7-8 Hz)Appearance of two new signals, each integrating to 2 protons, characteristic of an ethyl linkage. Their triplet splitting pattern confirms they are adjacent to each other.[10]
Ester Methyl Protons (COOCH₃)δ ~3.65 ppm (singlet)The methyl ester signal remains, possibly with a slight shift.
¹³C NMR Aliphatic Carbons (-CH₂-CH₂-)δ ~30 and ~35 ppmAppearance of two new signals in the aliphatic region of the spectrum.
IR C=O Stretch (Ester)~1735-1745 cm⁻¹The ester carbonyl stretch shifts to a slightly higher wavenumber, typical for a saturated ester compared to a conjugated one.[11]
C-H Stretch (sp³)~2850-2960 cm⁻¹Increased intensity of sp³ C-H stretching bands due to the new CH₂ groups.
MS (EI) Molecular Ion (M⁺)m/z 254Corresponds to the molecular weight of the compound (C₁₃H₁₈O₄). The mass increases by 2 units from the intermediate, confirming the addition of two hydrogen atoms.

Confirmation of Transformation (Step 2):

  • Disappearance: The vinylic proton doublets in ¹H NMR and the C=C stretch (~1630 cm⁻¹) in IR are completely absent.

  • Appearance: New aliphatic triplet signals in ¹H NMR confirm the formation of the -CH₂-CH₂- saturated bridge.

  • Shift: The ester C=O stretch in IR shifts to a higher frequency, indicating loss of conjugation.

  • Mass Increase: The molecular ion peak in the mass spectrum increases by 2 Da.

Experimental Protocols

Synthesis of Methyl (E)-3-(2,3,4-trimethoxyphenyl)acrylate (Intermediate)
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The Horner-Wadsworth-Emmons reaction mechanism begins with the deprotonation of the phosphonate to yield a phosphonate carbanion.[3]

  • Aldehyde Addition: Dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure acrylate intermediate.

Synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate (Final Product)
  • Reaction Setup: In a hydrogenation flask, dissolve the acrylate intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[12]

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution. Caution: Pd/C is flammable and may ignite in the presence of solvents and air.[12]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Catalytic hydrogenation involves the addition of hydrogen across the double bond, facilitated by the metal catalyst surface.[5][6]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for most applications, but can be further purified by column chromatography if necessary.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃ for NMR) or prepare as thin film/KBr pellet for IR NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI/ESI) Prep->MS Analysis Compare Spectra: - Starting Material - Intermediate - Final Product NMR->Analysis IR->Analysis MS->Analysis Confirmation Confirm Structural Transformation: - Disappearance of reactant signals - Appearance of product signals - Shift in characteristic peaks Analysis->Confirmation

Figure 2: General workflow for spectroscopic confirmation of reaction products.

Conclusion

The structural confirmation of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a clear and logical process when approached with a combination of NMR, IR, and Mass Spectrometry. Each step of the synthesis—olefination and hydrogenation—imparts a unique and identifiable spectroscopic signature on the molecule. By systematically comparing the spectra of the starting material, intermediate, and final product, one can confidently track the chemical transformations. The disappearance of the aldehyde functionality, the transient appearance of an alkene, and the final emergence of a saturated propanoate chain are all evidenced by distinct changes in the data. This guide demonstrates that a rigorous, multi-faceted analytical approach is not merely a final check, but an integral part of the synthetic process, providing confidence and validation at every stage.

References

  • Ahmed Ragab Mahmoud. (2025). Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. ResearchGate. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Link

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved February 23, 2026, from [Link].

  • The Organic Chemistry Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Link

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 23, 2026, from [Link].

  • Elsevier. (n.d.). Catalytic Hydrogenation in Organic Syntheses - 1st Edition. Retrieved February 23, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 23, 2026, from [Link].

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Google Books. Link

  • Gherman, C., & Păunescu, V. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1883. Link

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Link

  • BenchChem. (2025). An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. Link

  • Supporting Information. (n.d.). Analytical Methods 2. Materials and Methods. Link

  • Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved February 23, 2026, from [Link].

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved February 23, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved February 23, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved February 23, 2026, from [Link].

  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate [Video]. YouTube. Link

Sources

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